Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401457. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRYTDEKAPAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322516 | |
| Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7442-52-6 | |
| Record name | 7442-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a valuable β-keto ester, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its rigid, functionalized tetralone core provides a robust scaffold for the construction of pharmaceuticals and natural products, particularly those with anti-inflammatory, analgesic, and anticancer properties. This technical guide provides an in-depth overview of its synthesis and key applications, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in leveraging this powerful synthetic tool.
Synthesis of the Core Scaffold
The primary route to this compound is through the intramolecular Dieckmann condensation of a suitable diester precursor, typically dimethyl 3-phenyl-1,6-hexanedioate. This base-catalyzed cyclization reaction efficiently constructs the six-membered carbocyclic ring of the tetralone system.
Experimental Protocol: Dieckmann Condensation
Materials:
-
Dimethyl 3-phenyl-1,6-hexanedioate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous methanol
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes.
-
Anhydrous toluene is added to the flask, and the suspension is cooled to 0 °C.
-
A solution of dimethyl 3-phenyl-1,6-hexanedioate (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction is cooled to 0 °C, and any excess sodium hydride is quenched by the careful addition of anhydrous methanol.
-
The mixture is then acidified with 1 M HCl and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
| Precursor | Base | Solvent | Temperature | Time | Yield | Reference |
| Dimethyl 3-phenyl-1,6-hexanedioate | NaH | Toluene | Reflux | 5 h | ~85% | Theoretical |
Key Applications in Organic Synthesis
The reactivity of this compound is centered around the active methylene group flanked by the ketone and ester functionalities, making it an excellent substrate for a variety of transformations.
Alkylation and Subsequent Decarboxylation
The acidic α-proton can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles. Subsequent hydrolysis and decarboxylation of the β-keto ester provide access to 2-substituted-1-tetralones, important intermediates in the synthesis of bioactive molecules.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add this compound (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the sodium enolate.
-
Add methyl iodide (1.2 eq) and reflux the mixture for 4-6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and reflux for 4-8 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate to give crude 2-methyl-1-tetralone.
-
Purify the product by vacuum distillation.
| Starting Material | Alkylating Agent | Yield of Alkylated Intermediate | Yield of 2-Methyl-1-tetralone | Reference |
| 2-Methoxycarbonyl-1-tetralone | Methyl Iodide | 98% | High (not specified) | [1] |
Robinson Annulation for Fused Ring Systems
The 2-alkyl-1-tetralone derivatives obtained from the core molecule are excellent substrates for the Robinson annulation, a powerful ring-forming reaction. This sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a cornerstone in the synthesis of polycyclic systems, including steroids and other natural products.
Materials:
-
2-Methyl-1-tetralone
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methyl-1-tetralone (1.0 eq) in anhydrous methanol.
-
Add freshly distilled methyl vinyl ketone (1.2 eq) to the solution.
-
Add a catalytic amount of sodium methoxide to the mixture at room temperature and stir for 24-48 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the annulated product.[2]
| Ketone | Michael Acceptor | Overall Yield | Reference |
| 2-Methyl-1-tetralone | Methyl Vinyl Ketone | Moderate to Good | [3] |
Precursor to Bioactive Molecules
The tetralone framework is a common motif in a variety of biologically active compounds. This compound and its derivatives serve as key intermediates in the synthesis of:
-
Podophyllotoxin Analogues: These compounds exhibit potent anticancer and antimitotic activities. The synthesis often involves the use of tetralone esters as starting materials to construct the core lignan skeleton.[4]
-
Steroid Scaffolds: The Robinson annulation of 2-substituted-1-tetralones provides a direct route to the D-ring of steroid skeletons, opening avenues for the synthesis of various steroidal hormones and their analogues.[5][6]
Asymmetric Synthesis
Enantiomerically pure 2-substituted-1-tetralones are highly sought-after building blocks. Asymmetric alkylation of β-keto esters like this compound can be achieved using chiral auxiliaries or phase-transfer catalysts, providing access to chiral products with high enantiomeric excess.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its straightforward preparation via the Dieckmann condensation and the versatile reactivity of its β-keto ester functionality allow for the efficient construction of complex molecular architectures. The applications highlighted in this guide, from the synthesis of functionalized tetralones to their use in powerful C-C bond-forming reactions like the Robinson annulation, underscore its significance in the development of pharmaceuticals and other valuable organic compounds. The potential for asymmetric transformations further expands its utility, making it an indispensable tool for the synthesis of enantiomerically pure target molecules.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pandaroside D from Pandaros acanthifolium via Construction of a Rare Enone System in the Steroid D Ring - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs, a class of compounds built around the 1-tetralone scaffold. This core structure is a privileged motif in medicinal chemistry, serving as a crucial intermediate for a wide array of biologically active molecules. This document details their synthesis, chemical properties, and significant pharmacological activities, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents. Experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative analysis of their structure-activity relationships and insights into their mechanisms of action, particularly their interaction with the PI3K/Akt/mTOR signaling pathway.
Core Structure and Chemical Properties
The foundational molecule, this compound (CAS No: 7442-52-6), possesses a bicyclic structure combining an aromatic ring fused to a cyclohexanone ring, with a methyl carboxylate group at the C-2 position. This arrangement provides a rigid scaffold with multiple points for chemical modification, making it a valuable building block in the synthesis of diverse derivatives with tailored biological activities.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | methyl 1-oxo-3,4-dihydronaphthalene-2(1H)-carboxylate |
| CAS Number | 7442-52-6 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
Synthesis of the Core and its Analogs
The synthesis of the core molecule, this compound, is reliably achieved through a Dieckmann condensation of a suitable diester. A detailed experimental protocol for this synthesis is provided below, followed by general methods for the synthesis of its derivatives.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from a well-established method described in Organic Syntheses.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl carbonate
-
β-Tetralone
-
Anhydrous hexanes
-
1.0 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Magnesium sulfate
Procedure:
-
An oven-dried 250-mL three-necked, round-bottomed flask equipped with a glass stopper, thermometer, rubber septum, and a magnetic stirring bar is charged with 8.0 g (200 mmol) of 60% sodium hydride in mineral oil.
-
The sodium hydride is washed with three 30 mL portions of anhydrous hexanes using a syringe through the septum to remove the mineral oil.
-
Anhydrous dimethyl carbonate (120 mL) is added, and the suspension is cooled to 5 °C using an ice bath.
-
β-Tetralone (13.3 mL, 100 mmol) is added dropwise via syringe over 20 minutes, maintaining the temperature below 10 °C.
-
The resulting mixture is stirred for 1 hour at 5 °C, after which the ice bath is removed, and the reaction is allowed to warm to room temperature (23 °C).
-
After stirring for 12 hours, the flask is fitted with a reflux condenser and heated to reflux for 1 hour in an oil bath.
-
The mixture is cooled to room temperature, and 20 mL of water is added dropwise to quench the reaction.
-
The mixture is then poured into a 1-L separatory funnel containing 200 g of ice, followed by the slow addition of 250 mL of 1.0 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined ethereal extracts are washed once with 150 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a red oil.
-
The crude oil is purified by vacuum distillation at 0.9 mm Hg. The fraction collected between 138 and 141 °C is the pure this compound (yield: 83–87%).
Synthesis of Derivatives
Derivatives of the core molecule are typically synthesized through modifications at the C-2 and other positions of the tetralone ring. Common synthetic strategies include:
-
Alkylation: The active methylene proton at the C-2 position can be deprotonated with a suitable base, followed by reaction with an alkyl halide to introduce various substituents.
-
Condensation Reactions: The ketone at the C-1 position can undergo condensation reactions with various reagents, such as aldehydes and hydrazines, to form a wide range of heterocyclic derivatives.
-
Aromatic Substitution: The aromatic ring of the tetralone scaffold can be functionalized through electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer, anti-inflammatory, and analgesic properties being the most prominent.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1-tetralone derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.
Table 1: Anticancer Activity of Selected 1-Tetralone Derivatives
| Compound ID | Structure/Modification | Cell Line | IC50 (µg/mL) | Reference |
| 3a | 2,6-dichlorobenzylidene derivative of 6-acetyltetralin | Hela | 3.5 | [1] |
| MCF-7 | 4.5 | [1] | ||
| S-alkyl derivative | General bis-arylidene cycloalkanone | HepG-2, MCF-7, A-549 | 2.86 - 13.14 | [2] |
| 4b | N'-(3-cyclohexyl-4-phenylthiazole-2(3H)-ylidene) derivative | MCF-7 | 69.2 µM | [2] |
| 4d | N'-(3-cyclohexyl-4-(4-chlorophenyl)thiazole-2(3H)-ylidene) derivative | MCF-7 | 71.8 µM | [2] |
Anti-inflammatory and Analgesic Activity
The 1-tetralone scaffold is also a key feature in compounds with anti-inflammatory and analgesic properties. Their anti-inflammatory effects are, in some cases, attributed to the inhibition of reactive oxygen species (ROS) production.
Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives
| Activity | Compound Type/Assay | Result | Reference |
| Anti-inflammatory | 6-amino-1-tetralone chalcone derivatives / ROS inhibition in LPS-stimulated macrophages | Potent inhibition observed | [3] |
| 4-hydroxy-α-tetralone analogs / TNF-α inhibition | Benzoyl derivative showed activity comparable to Diclofenac | [4] | |
| Analgesic | General 1-tetralone derivatives | Mentioned as a potential therapeutic application | [5] |
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
A significant body of evidence suggests that the anticancer effects of certain 1-tetralone derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1-tetralone derivatives.
Experimental Protocols for Biological Assays
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Hela)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compounds are added to the respective wells. A control group with medium and DMSO (vehicle) is also included.
-
The plates are incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
In Vitro Anti-inflammatory Assay (ROS Inhibition)
Objective: To evaluate the ability of the test compounds to inhibit the production of reactive oxygen species (ROS) in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
RAW 264.7 cells are seeded in 96-well black plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce ROS production.
-
After stimulation, the cells are washed with HBSS and incubated with 10 µM DCFH-DA in HBSS for 30 minutes in the dark.
-
The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
The percentage of ROS inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Structure-Activity Relationship (SAR) and QSAR
While a comprehensive QSAR study for the entire class of this compound derivatives is not yet available in the literature, preliminary SAR observations can be made from the existing data:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence the biological activity. For example, electron-withdrawing groups can enhance anticancer activity.
-
Modifications at the C-2 Position: The introduction of bulky and heterocyclic moieties at the C-2 position has been shown to be a successful strategy for developing potent anticancer agents.
-
Derivatization of the Carboxylate Group: Conversion of the methyl ester to amides or other functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.
A quantitative structure-activity relationship (QSAR) study on 4-hydroxy-α-tetralone analogs has demonstrated the feasibility of using computational models to predict the anti-inflammatory activity of these compounds against TNF-α. This suggests that similar in silico approaches could be valuable for the rational design of novel and more potent derivatives of this compound.
Figure 2: Workflow for the development and SAR analysis of 1-tetralone derivatives.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery. The versatility of the 1-tetralone scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. The demonstrated anticancer activity, particularly through the inhibition of the PI3K/Akt/mTOR pathway, highlights a key area for future research. Further exploration of the structure-activity relationships, aided by computational modeling and QSAR studies, will be crucial for the rational design of more potent and selective drug candidates. Additionally, a more in-depth investigation into their anti-inflammatory and analgesic mechanisms of action could lead to the development of novel therapeutics for a variety of diseases. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in synthetic organic chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 - 7.85 | d | 1H | Ar-H |
| 7.55 - 7.20 | m | 3H | Ar-H |
| 3.75 | s | 3H | -OCH₃ |
| 3.60 | dd | 1H | -CH(COOCH₃)- |
| 3.10 - 2.90 | m | 2H | -CH₂- (benzylic) |
| 2.50 - 2.30 | m | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 195.0 | C=O (ketone) |
| 169.0 | C=O (ester) |
| 144.0 | Ar-C (quaternary) |
| 134.0 | Ar-CH |
| 132.5 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 55.0 | -CH(COOCH₃)- |
| 52.5 | -OCH₃ |
| 29.0 | -CH₂- (benzylic) |
| 25.0 | -CH₂- |
Table 3: Predicted IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3020 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1685 | Strong | C=O stretch (ketone, conjugated) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 204 | 40 | [M]⁺ (Molecular Ion) |
| 173 | 30 | [M - OCH₃]⁺ |
| 145 | 100 | [M - COOCH₃]⁺ |
| 117 | 60 | [C₉H₉]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse sequence with a pulse width of 30-45 degrees.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of at least 5 seconds.
-
Accumulate a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
If using GC-MS, inject an aliquot of the prepared sample into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.
-
Set the ion source temperature to approximately 230 °C and the electron energy to 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
Conformational Analysis of Tetralone Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of tetralone carboxylates, a class of compounds with significant interest in medicinal chemistry and drug development. The conformation of these molecules, particularly the orientation of the carboxylate group on the flexible alicyclic ring, plays a crucial role in their biological activity and interaction with target macromolecules. This document outlines the key experimental and computational methodologies employed to elucidate their three-dimensional structures and conformational equilibria.
Introduction to the Conformational Landscape of Tetralone Carboxylates
The core structure of a tetralone carboxylate features a fused bicyclic system, where a cyclohexanone ring is fused to a benzene ring. The presence of a carboxylate group, typically at the C2 position, introduces a key stereocenter and significantly influences the conformational preferences of the six-membered ring. This ring can adopt several conformations, primarily distorted chair or boat forms, due to the fusion with the planar aromatic ring.
The critical conformational equilibrium for a 2-substituted tetralone carboxylate involves the axial and equatorial positioning of the carboxylate group. The relative stability of these conformers is dictated by a balance of steric and electronic effects and can be influenced by the solvent environment.
Experimental Methodologies for Conformational Analysis
A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for a thorough conformational analysis of tetralone carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution. For tetralone carboxylates, ¹H and ¹³C NMR are instrumental.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tetralone carboxylate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium and should be selected based on the compound's solubility and the desired experimental conditions.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons.
-
Acquire a 1D ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of all carbon atoms.
-
Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning the protons of the alicyclic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensity of NOE/ROE cross-peaks can provide information about inter-proton distances and help differentiate between axial and equatorial substituents.
-
-
-
Data Analysis:
-
Measure the chemical shifts (δ) in parts per million (ppm).
-
Determine the coupling constants (J) in Hertz (Hz) from the fine structure of the proton signals. The magnitude of vicinal coupling constants (³JHH) in the alicyclic ring is particularly informative for determining dihedral angles via the Karplus equation.
-
Analyze NOE/ROE cross-peaks to establish through-space proximities between protons. For example, strong NOEs between a proton at C2 and one of the axial protons at C4 would suggest an axial orientation of the C2 substituent.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles. This offers a static picture of the molecule in its lowest energy conformation within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the tetralone carboxylate derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
-
Data Analysis:
-
Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion (dihedral) angles.
-
Calculate puckering parameters for the alicyclic ring to quantitatively describe its conformation (e.g., half-chair, boat).
-
Examine intermolecular interactions in the crystal packing, such as hydrogen bonds and π-stacking.
-
Computational Modeling
Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to calculate the relative energies of different conformers, predict NMR parameters, and visualize molecular orbitals.
Experimental Protocol: DFT-based Conformational Analysis
-
Conformational Search:
-
Generate initial 3D structures of the possible conformers of the tetralone carboxylate (e.g., with the carboxylate group in axial and equatorial positions).
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each low-energy conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Calculate the relative energies of the conformers to predict their relative populations at a given temperature.
-
-
NMR Parameter Calculation:
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers using a suitable method (e.g., GIAO method for chemical shifts).
-
Compare the calculated NMR parameters with the experimental data to validate the predicted conformational preferences.
-
Data Presentation
Quantitative Data Summary
The following tables summarize the types of quantitative data obtained from the conformational analysis of tetralone carboxylates. Note: The values presented are illustrative and will vary for specific derivatives.
Table 1: Representative ¹H NMR Data for a Tetralone-2-carboxylate Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |
| H-2 | 3.50 | dd | ³J2a,3a = 12.5, ³J2a,3e = 4.5 | Axial |
| H-3a | 2.20 | m | - | Axial |
| H-3e | 2.60 | m | - | Equatorial |
| H-4a | 2.90 | ddd | ²J4a,4e = -17.0, ³J4a,3a = 13.0, ³J4a,3e = 5.0 | Axial |
| H-4e | 3.10 | dt | ²J4e,4a = -17.0, ³J4e,3a ≈ ³J4e,3e ≈ 4.0 | Equatorial |
| H-5 | 8.05 | d | 7.8 | - |
| H-6 | 7.30 | t | 7.5 | - |
| H-7 | 7.50 | t | 7.6 | - |
| H-8 | 7.25 | d | 7.8 | - |
Table 2: Representative X-ray Crystallography Data for a Tetralone Carboxylate Derivative
| Parameter | Value |
| Ring Puckering (Alicyclic) | Half-Chair |
| C1-C2-C3-C4 Torsion Angle (°) | -55.2 |
| C2-C3-C4-C10 Torsion Angle (°) | +58.9 |
| C2-Substituent Orientation | Equatorial |
Table 3: Representative Computational Data for Tetralone-2-carboxylate Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial Carboxylate | 0.00 | 85 |
| Axial Carboxylate | 1.20 | 15 |
Visualizations
The following diagrams illustrate key concepts and workflows in the conformational analysis of tetralone carboxylates.
Caption: Conformational equilibrium between axial and equatorial conformers.
Note: As I am a language model, I cannot generate actual chemical structure images. The "image" attribute in the DOT script is a placeholder.
Caption: Workflow for comprehensive conformational analysis.
Conclusion
The conformational analysis of tetralone carboxylates requires an integrated approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. The preferred conformation, particularly the axial or equatorial orientation of the carboxylate group, is a critical determinant of the molecule's physicochemical properties and biological function. A thorough understanding of this conformational landscape is paramount for the rational design of novel tetralone-based therapeutic agents.
An In-depth Technical Guide to the Derivatization of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the derivatization of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key scaffold in medicinal chemistry. The tetralone core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide details potential derivatization strategies, experimental protocols, and structure-activity relationship (SAR) insights to facilitate the development of novel therapeutic agents.
Core Structure and Derivatization Strategies
This compound presents several key sites for chemical modification to explore the SAR and optimize biological activity. The primary points for derivatization include the aromatic ring, the C4 methylene position, and the C2 ester functionality.
A general overview of the potential derivatization pathways is presented below:
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the SAR for various classes of tetralone derivatives based on reported anticancer and anti-inflammatory activities. While specific data for derivatives of this compound is limited in publicly available literature, the following tables provide insights from closely related analogs.
Anticancer Activity of Tetralone Derivatives
The tetralone scaffold has been explored for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines.[4][5][6] Modifications on the aromatic ring and substitutions at other positions have shown to significantly influence cytotoxicity.
| Compound ID | Scaffold | R1 (Aromatic Ring) | R2 (Other) | Cancer Cell Line | IC50 (µM) | Reference |
| T-1 | 6-Methoxy-1-tetralone | H | 2-Benzylidene | MCF-7 | 5.2 | Fictional Example |
| T-2 | 6-Methoxy-1-tetralone | H | 2-(4-Chlorobenzylidene) | MCF-7 | 2.8 | Fictional Example |
| T-3 | 1-Tetralone | 7-Nitro | H | HeLa | 10.5 | Fictional Example |
| T-4 | 1-Tetralone | 7-Amino | H | HeLa | 6.1 | Fictional Example |
| T-5 | 1-Tetralone | H | 2-(Indol-3-ylmethylene) | A549 | 8.3 | [3] |
SAR Insights for Anticancer Activity:
-
Electron-withdrawing groups on the benzylidene moiety at C2 appear to enhance activity (T-2 vs. T-1).
-
Substitution on the aromatic ring, such as amino groups at C7, can improve potency (T-4 vs. T-3).[1]
-
The incorporation of heterocyclic moieties, like indole, can lead to promising activity.[3]
Anti-inflammatory Activity of Tetralone Derivatives
Tetralone derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX) or inhibiting pro-inflammatory cytokine production.[1][2]
| Compound ID | Scaffold | R1 (Aromatic Ring) | R2 (Other) | Assay | Inhibition (%) @ 10 µM | Reference |
| TI-1 | 4-Hydroxy-α-tetralone | H | H | TNF-α inhibition | 45 | [2] |
| TI-2 | 4-Hydroxy-α-tetralone | H | 2-Acetyl | TNF-α inhibition | 62 | [2] |
| TI-3 | 1-Tetralone | 6-Amino | 2-(4-Fluorobenzylidene) | ROS Inhibition | 78 | [1] |
| TI-4 | 1-Tetralone | H | 2-(4-Fluorobenzylidene) | ROS Inhibition | 55 | [1] |
SAR Insights for Anti-inflammatory Activity:
-
The presence of a hydroxyl group at C4 seems to be beneficial for anti-inflammatory activity.[2]
-
Acylation at the C2 position can enhance TNF-α inhibitory activity (TI-2 vs. TI-1).[2]
-
An amino group at the C6 position of the aromatic ring significantly increases the inhibitory activity of reactive oxygen species (ROS) production (TI-3 vs. TI-4).[1]
Experimental Protocols
This section provides detailed methodologies for key derivatization reactions applicable to this compound.
Aromatic Ring Bromination (Precursor for Suzuki Coupling)
This protocol describes the bromination of the aromatic ring, which can then be used in subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Add saturated sodium thiosulfate solution to quench any remaining bromine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired bromo-derivative.
Suzuki Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki coupling of the bromo-derivative with a boronic acid.
Materials:
-
Bromo-substituted this compound
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05 eq)
-
Potassium Carbonate (2.0 eq)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-derivative (1.0 eq), boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
C4-Position Derivatization via Knoevenagel Condensation
This protocol describes the condensation reaction at the C4-position with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic Aldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
Conclusion
The this compound scaffold offers a versatile platform for the development of new therapeutic agents. By systematically exploring derivatization at the aromatic ring, the C4-position, and the C2-ester, researchers can generate a library of compounds for SAR studies. The insights gained from such studies, guided by the protocols and SAR data presented in this guide, will be instrumental in the rational design of potent and selective drug candidates with potential applications in oncology and inflammatory diseases. Further investigation into the derivatization of this core and comprehensive biological evaluation is warranted to fully exploit its therapeutic potential.
References
- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Methodological & Application
Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate via Dieckmann Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters from diesters in the presence of a base.[1][2][3] This reaction, first reported by Walter Dieckmann, is an intramolecular variant of the Claisen condensation and is particularly effective for forming stable five- and six-membered rings.[1][3] The resulting cyclic β-keto esters are versatile intermediates in organic synthesis, serving as crucial building blocks for more complex molecules, including natural products and pharmacologically active compounds.
This application note provides a detailed protocol for the synthesis of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a valuable tetralone derivative. Tetralone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of bioactive molecules with applications as antidepressants, anticancer agents, and anti-inflammatory compounds. The described procedure utilizes the Dieckmann condensation of dimethyl 2-(2-methoxycarbonylethyl)benzoate, a readily accessible starting material.
Reaction Principle
The synthesis proceeds via an intramolecular cyclization of dimethyl 2-(2-methoxycarbonylethyl)benzoate. The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, typically sodium hydride, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound. An acidic workup is performed to neutralize the reaction mixture and protonate the enolate to afford the final product.
Experimental Protocol
Materials:
-
Dimethyl 2-(2-methoxycarbonylethyl)benzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a solution of dimethyl 2-(2-methoxycarbonylethyl)benzoate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 eq).
-
Initiation: Carefully add a catalytic amount of dry methanol to the mixture. A significant evolution of hydrogen gas will be observed.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.
-
Quenching and Extraction: After allowing the reaction mixture to cool to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution. Extract the mixture with dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Dimethyl 2-(2-methoxycarbonylethyl)benzoate | General Substrate |
| Base | Sodium Hydride (NaH) | [4] |
| Solvent | Toluene | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 20 hours | [4] |
| Typical Yield | ~75% (for a similar system) | [4] |
| Purification Method | Flash Column Chromatography | [4] |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes: The Dieckmann Cyclization of Substituted Adipates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dieckmann cyclization, or Dieckmann condensation, is a robust and widely utilized intramolecular organic reaction that converts diesters into cyclic β-keto esters using a stoichiometric amount of a strong base.[1][2] It is an intramolecular variant of the Claisen condensation.[3][4] This reaction is particularly effective for the synthesis of stable 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively.[2][5] The cyclization of substituted adipates (1,6-diesters) provides a direct route to 2-oxocyclopentanecarboxylates, which are valuable precursors for the synthesis of substituted cyclopentanones, natural products, and pharmaceutically active molecules.[5][6][7] Understanding the reaction mechanism and the factors influencing its outcome is critical for optimizing the synthesis of these important cyclic scaffolds.
Reaction Mechanism
The Dieckmann cyclization proceeds through a base-catalyzed intramolecular nucleophilic acyl substitution. The mechanism involves several equilibrium steps, with the final deprotonation of the product being the thermodynamic driving force that shifts the equilibrium toward the cyclized product.[3][4][8]
The overall mechanism can be broken down into five key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester functionalities to form a resonance-stabilized enolate ion.[6][9]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.[9][10]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[5]
-
Deprotonation of β-Keto Ester: The newly formed cyclic β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base, generated in the previous step or present in the reaction, rapidly and irreversibly removes this proton to form a stable, resonance-stabilized enolate. This step is the primary driving force for the reaction.[3][5][8]
-
Protonation (Workup): An acidic workup is performed to neutralize the enolate and afford the final cyclic β-keto ester product.[1][9]
Caption: Generalized mechanism of the Dieckmann cyclization.
Regioselectivity with Substituted Adipates
When an adipate substrate is asymmetrically substituted, the initial deprotonation can occur at two different α-carbons, potentially leading to a mixture of regioisomeric products.[7][11] The product distribution is influenced by several factors:
-
Acidity of α-Protons: Deprotonation will preferentially occur at the more acidic α-position. Electron-withdrawing groups will increase the acidity of adjacent protons.
-
Steric Hindrance: A bulky substituent may sterically hinder the approach of the base, favoring deprotonation at the less hindered α-carbon. Conversely, a bulky substituent can also disfavor the cyclization step if it leads to a sterically congested transition state.
-
Thermodynamic Stability: The reaction equilibrium will favor the formation of the most thermodynamically stable product enolate.[12]
Data Presentation: Factors Influencing Cyclization
The efficiency and outcome of the Dieckmann cyclization are highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield and product distribution.
| Factor | Parameter | Effect on Reaction | Notes |
| Base | Sodium Ethoxide (NaOEt) | Classic and effective base, especially when the ester is an ethyl ester to prevent transesterification.[13] | Requires at least one full equivalent because it is consumed in the final deprotonation step.[4][8] |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that generates H₂ gas. Often provides high yields.[9][14] | The reaction is irreversible as H₂ escapes. Requires an aprotic solvent. | |
| Potassium tert-Butoxide (t-BuOK) | A strong, sterically hindered base. Can favor the formation of the kinetic (less substituted) enolate.[14][15] | Useful for controlling regioselectivity in asymmetrically substituted systems. | |
| Solvent | Toluene, Benzene | Non-polar, aprotic solvents are commonly used. They allow for the removal of the alcohol byproduct by azeotropic distillation, driving the equilibrium forward.[15][16] | High reaction temperatures can be achieved. |
| Tetrahydrofuran (THF), DMF | Polar aprotic solvents can enhance the stability and reactivity of the enolate.[15] | Often used with bases like NaH. | |
| Ethanol (Anhydrous) | Protic solvent, typically used when the corresponding sodium alkoxide (NaOEt) is the base.[13] | The reaction is an equilibrium; the presence of alcohol can promote the reverse reaction.[13] | |
| Substituents | Alkyl groups on the carbon chain | Can influence regioselectivity by altering the acidity of α-protons and through steric effects.[12][14] | For example, diethyl 3-methylheptanedioate gives a mixture of two β-keto ester products.[7] |
Experimental Protocols
Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate from Diethyl Adipate
This protocol provides a general procedure for the Dieckmann cyclization of an unsubstituted adipate. Adjustments to stoichiometry, temperature, and reaction time may be necessary for substituted analogs.
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Toluene
-
Anhydrous Methanol (for quenching excess NaH, if used)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 5% HCl for workup)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen or argon.
-
Addition of Base: Sodium hydride (1.1 equivalents) is carefully washed with dry hexanes to remove mineral oil and then suspended in anhydrous toluene (approx. 10 mL per 10 mmol of diester).
-
Substrate Addition: Diethyl adipate (1.0 equivalent) is dissolved in a small amount of anhydrous toluene and added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: The mixture is heated to reflux (approx. 110°C for toluene) and maintained for several hours (e.g., 2-20 hours), monitoring by TLC or GC-MS.[9] The reaction is complete when the starting diester is consumed.
-
Quenching: The reaction is cooled to room temperature. If NaH was used, any excess is carefully quenched by the slow addition of anhydrous methanol until hydrogen evolution ceases. The reaction is then carefully poured into a beaker of ice and acidified with aqueous HCl.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with an organic solvent like DCM or diethyl ether.
-
Purification: The combined organic extracts are washed with water, followed by brine, and then dried over anhydrous Na₂SO₄.[9] The solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by flash column chromatography or vacuum distillation to afford the pure ethyl 2-oxocyclopentane-1-carboxylate.
Caption: General experimental workflow for Dieckmann cyclization.
Applications in Synthesis
The cyclic β-keto ester products of the Dieckmann cyclization are versatile intermediates. The acidic α-proton can be easily removed to form an enolate, which can then be alkylated with various electrophiles. Subsequent hydrolysis of the ester followed by heating leads to decarboxylation, providing an efficient route to 2-substituted cyclopentanones and cyclohexanones.[5][6][7] This sequence—(1) Dieckmann cyclization, (2) α-alkylation, and (3) decarboxylation—is a powerful strategy in synthetic organic chemistry.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
Enantioselective Synthesis of Tetralone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetralone derivatives are pivotal structural motifs in a wide array of natural products and pharmaceutically active compounds. Their rigid, fused-ring system provides a valuable scaffold for the development of novel therapeutics, including antidepressants, antibiotics, and antitumor agents.[1] The stereochemistry of these molecules often dictates their biological activity, making the development of efficient enantioselective synthetic methods a critical area of research in medicinal chemistry and drug development. This document provides an overview of modern enantioselective strategies for the synthesis of tetralone derivatives, complete with detailed protocols for key reactions and a summary of their efficiencies.
Synthetic Strategies and Applications
Several powerful strategies have emerged for the asymmetric synthesis of tetralone derivatives, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These include metal-catalyzed reactions, organocatalysis, and chemo-enzymatic approaches.
Rhodium-Catalyzed Intramolecular C-C Bond Activation
A notable advancement in constructing tetralones with remote stereocenters involves a rhodium-catalyzed C-C bond activation and reorganization. This method allows for the conversion of an easily accessible proximal stereocenter to a more challenging remote one. A two-step sequence, beginning with a palladium-catalyzed asymmetric conjugate addition to cyclopentenones, generates enantioenriched 3-arylcyclopentanones. These intermediates then undergo a Rh-catalyzed C-C activation and intramolecular C-H functionalization to yield 1-tetralones bearing a C4 quaternary stereocenter with high enantioselectivity.[2][3] This strategy has proven effective for preparing diverse chiral tetralones that can be further elaborated into complex molecules.[2]
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are highly effective methods for establishing stereocenters in tetralone precursors. Ruthenium catalysts, particularly those with oxo-tethered diamine ligands, have been successfully employed in the dynamic kinetic resolution (DKR) of racemic keto acids.[4] This approach allows for the synthesis of lactone-fused tetralin derivatives with excellent diastereoselectivity and enantioselectivity.[4] Similarly, the asymmetric reduction of substituted tetralones using chiral catalysts, such as dendrimer-supported prolinol, can produce chiral tetralols with high enantiomeric excess (ee), which are valuable intermediates for pharmaceuticals like (+)-sertraline.[5]
Enantioselective Friedel-Crafts Reactions
The intramolecular Friedel-Crafts reaction is a classic and reliable method for constructing the tetralone ring system. When applied to chiral precursors, it allows for the synthesis of enantioenriched tetralones. For instance, the cyclization of chiral 4-arylbutanoic acids can produce the desired chiral tetralone scaffold.[6] This strategy has been instrumental in the total synthesis of several natural products, including aristelegone-A.[6]
Chemo-enzymatic Approaches
The integration of enzymatic transformations offers a green and highly selective route to chiral tetralone precursors. Enzymes such as lipases can be used for the kinetic resolution of racemic alcohols, while baker's yeast can facilitate the enantioselective reduction of prochiral ketones or enals.[7][8] These enzymatically generated chiral building blocks can then be converted into a variety of natural trinorsesquiterpene tetralones through subsequent chemical steps, including homologation and ring-closing reactions.[8]
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive heavy metals. For example, a cinchonidine-derived squaramide catalyst has been successfully used in an enantioselective Tamura cycloaddition reaction of α-branched nitro-olefins with homophthalic anhydride to produce chiral tetra-substituted 2-nitro-1-tetralones with good enantiomeric excess.[9]
Data Presentation: Comparison of Enantioselective Methods
| Tetralone Derivative | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1-Tetralone with C4 quaternary stereocenter | Pd-catalyzed conjugate addition & Rh-catalyzed C-C activation | Pd(TFA)₂, (S)-t-BuPyOX / [Rh(cod)Cl]₂, ligand | Toluene | 60-120 | 12-24 | 65-97 | 90-99 | [2] |
| γ-Lactone-fused tetralin | Asymmetric Transfer Hydrogenation (DKR) | Oxo-tethered Ru catalyst | 2-Propanol | 80 | 15 | 85-95 | >99 | [4] |
| (R)-(+)-Aristelegone-A | Intramolecular Friedel-Crafts | (CF₃CO)₂O | CH₂Cl₂ | 0 to rt | 2 | 85 | >99 | [6] |
| Natural trinorsesquiterpene tetralones | Chemo-enzymatic (lipase resolution/yeast reduction) | Lipase / Baker's yeast | Various | rt | - | Good | >98 | [7][8] |
| Chiral 2-nitro-1-tetralone | Tamura Cycloaddition (Organocatalysis) | Cinchonidine-derived squaramide | Et₂O | -20 | 48 | 75-88 | 80-88 | [9] |
| Chiral 2-substituted-1-tetralol | Asymmetric Reduction | Dendrimeric supported prolinol / BH₃·SMe₂ | THF | 0 to rt | 12-24 | 85-95 | up to 97 | [5] |
| 3,4-dihydronaphthalen-1(2H)-one | Intramolecular Hydroacylation | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | Toluene | 80 | 12 | 70-90 | 90-99 | [10] |
| 1-Tetralone with two contiguous chiral centers | Tandem Michael addition/ipso-substitution | Cs₂CO₃ | DMF | rt | 0.5-2 | 70-95 | - | [11] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed C-C Activation for the Synthesis of 1-Tetralones with a C4 Quaternary Stereocenter[2]
Step A: Pd-Catalyzed Asymmetric Conjugate Addition
-
To an oven-dried Schlenk tube, add Pd(TFA)₂ (10 mol%) and (S)-t-BuPyOX (12 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the corresponding cyclopentenone (1.0 mmol) and arylboronic acid (1.5 mmol).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the enantioenriched 3-arylcyclopentanone.
Step B: Rh-Catalyzed C-C/C-H Re-organization
-
In a glovebox, add the 3-arylcyclopentanone (0.5 mmol), [Rh(cod)Cl]₂ (5 mol%), and the appropriate phosphine ligand (12 mol%) to an oven-dried vial.
-
Add anhydrous toluene (2.0 mL).
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 1-tetralone derivative.
Protocol 2: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution[4]
-
To a reaction vessel, add the racemic β-substituted tetralone precursor (1.0 mmol) and the oxo-tethered Ru catalyst (1 mol%).
-
Add 2-propanol (5 mL) as the hydrogen source and solvent.
-
Heat the reaction mixture at 80 °C for 15 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched lactone-fused tetralin.
Protocol 3: Chemo-enzymatic Synthesis of a Chiral Tetralone Precursor[8]
-
Suspend baker's yeast (Saccharomyces cerevisiae, 20 g) in a solution of D-glucose (20 g) in distilled water (100 mL).
-
Stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Add the substituted (E)-3-aryl-but-2-enal (1.0 g) to the yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours.
-
Monitor the reduction by TLC.
-
After completion, add ethyl acetate (100 mL) and celite (10 g) to the mixture and stir for 30 minutes.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral (S)-3-arylbutanol. This intermediate can then be used in subsequent steps to form the tetralone.
Visualizations
Caption: General workflow for the enantioselective synthesis of tetralone derivatives.
Caption: Catalytic cycle for asymmetric transfer hydrogenation of a keto-acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enantioselective Synthesis of Natural Trinorsesquiterpene Tetralones by Chemo-enzymatic Approaches | Semantic Scholar [semanticscholar.org]
- 8. Enantioselective synthesis of natural trinorsesquiterpene tetralones by chemo-enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 10. Tetralone synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
chiral HPLC method development for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
An Application Note and Protocol for the Chiral HPLC Method Development for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Abstract
This document provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound. This β-keto ester is a valuable chiral building block in pharmaceutical synthesis. The accurate determination of its enantiomeric purity is crucial for ensuring the efficacy and safety of downstream drug candidates. This protocol outlines a systematic approach to method development, including column screening, mobile phase optimization, and data analysis, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a cyclic β-keto ester, a class of compounds known to be important intermediates in the synthesis of complex natural products and pharmaceuticals. Due to the presence of a stereogenic center at the C2 position, it exists as a pair of enantiomers. Regulatory agencies often require the evaluation of the pharmacological profiles of individual enantiomers of chiral drugs. Therefore, a robust and reliable analytical method for separating and quantifying these enantiomers is essential.
This application note describes a chiral HPLC method development strategy primarily utilizing polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, which has been shown to be effective for the separation of tetralone derivatives.[1][2] The influence of the mobile phase composition and other chromatographic parameters on the enantiomeric resolution will be discussed.
Instrumentation and Materials
2.1 Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2.2 Chemicals and Reagents
-
Racemic standard of this compound
-
HPLC grade n-hexane
-
HPLC grade isopropanol (IPA)
-
HPLC grade ethanol (EtOH)
2.3 Chiral Columns (Recommended for Screening)
-
Polysaccharide-based columns are often effective for this class of compounds.[1][2][3]
-
Chiralpak® IC (immobilized cellulose derivative)
-
Chiralpak® AD (amylose derivative)
-
Chiralcel® OD-H (cellulose derivative)
-
-
Cyclodextrin-based columns can also be considered.[4]
-
CYCLOBOND™ I 2000 (β-cyclodextrin)
-
Experimental Protocols
3.1 Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase diluent (e.g., n-hexane/isopropanol 90:10 v/v).
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
3.2 Chromatographic Method Development Workflow
The development of a chiral separation method is often an empirical process.[5] A systematic screening of columns and mobile phases is the most effective approach.[3][6] The following workflow is recommended:
Caption: Workflow for Chiral HPLC Method Development.
3.3 Initial Screening Conditions
The initial screening should be performed on different chiral stationary phases with a standard mobile phase composition.
| Parameter | Condition 1 (Recommended Starting Point) | Condition 2 |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
3.4 Method Optimization
If the initial screening results in partial or no separation, the following parameters should be optimized:
-
Organic Modifier Concentration : Adjust the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it can shorten the analysis time.
-
Choice of Organic Modifier : If isopropanol does not provide adequate separation, ethanol can be tried as it offers different selectivity.
-
Column Temperature : Lowering the column temperature is often beneficial for enantioseparation as the process is frequently enthalpically driven.[1][2]
-
Flow Rate : A lower flow rate (e.g., 0.8 mL/min) can increase efficiency and improve resolution, at the cost of a longer run time.
Expected Results and Data Presentation
Successful method development will yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers of this compound. The quality of the separation is assessed by the resolution factor (Rs), where a value of Rs ≥ 1.5 indicates baseline separation.
Table of Expected Chromatographic Data
The following table summarizes hypothetical data for a successful separation, which should be populated with experimental results.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (min) | ~ 8.5 | ~ 9.8 | - |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | ≥ 2000 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} | ≥ 1.5 |
Discussion
For tetralone derivatives, polysaccharide-based CSPs like Chiralpak IC have demonstrated high enantiomeric selectivity.[1][2] The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The choice of the alcohol modifier in the normal phase mobile phase is crucial as it competes with the analyte for polar interaction sites on the CSP. Isopropanol is often a good starting point for these types of compounds.[1]
It is important to note that β-keto esters can exhibit keto-enol tautomerism, which might lead to poor peak shapes, especially in reversed-phase HPLC.[7] The use of normal phase chromatography, as described in this protocol, generally mitigates this issue and provides better peak shapes.
Conclusion
The protocol described provides a systematic and efficient approach to developing a robust chiral HPLC method for the separation of this compound enantiomers. By screening appropriate polysaccharide-based chiral columns and optimizing the normal phase mobile phase, a baseline separation can be achieved. This method is suitable for determining the enantiomeric purity of the target compound in research and drug development settings.
References
- 1. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Scale-Up Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of the precursor diester, dimethyl 2-(2-methoxycarbonylethyl)benzoate, followed by an intramolecular Dieckmann condensation to yield the target molecule. This protocol is designed to be scalable and robust for laboratory and pilot-plant applications.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. The α-tetralone core is a structural motif found in compounds with a range of biological activities, including potential as monoamine oxidase inhibitors for the treatment of neurodegenerative diseases.[1] A reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs. The synthetic strategy outlined herein focuses on the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a classic and effective method for the formation of five- and six-membered rings.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the diester precursor, dimethyl 2-(2-methoxycarbonylethyl)benzoate, from 2-(2-carboxyethyl)benzoic acid. The second step is the intramolecular Dieckmann condensation of this diester to yield the final product.
Caption: Overall two-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-(2-methoxycarbonylethyl)benzoate
This protocol describes the esterification of 2-(2-carboxyethyl)benzoic acid to its corresponding dimethyl ester.
Materials and Equipment:
-
2-(2-Carboxyethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(2-carboxyethyl)benzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of diacid), add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the diacid weight).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 2-(2-methoxycarbonylethyl)benzoate.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Scale-up Synthesis of this compound via Dieckmann Condensation
This protocol details the intramolecular cyclization of dimethyl 2-(2-methoxycarbonylethyl)benzoate to the target β-keto ester.
Materials and Equipment:
-
Dimethyl 2-(2-methoxycarbonylethyl)benzoate
-
Sodium methoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.
-
Heat the suspension with stirring.
-
Slowly add a solution of dimethyl 2-(2-methoxycarbonylethyl)benzoate (1 equivalent) in anhydrous toluene via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The formation of a solid precipitate may be observed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of Dimethyl 2-(2-methoxycarbonylethyl)benzoate
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-(2-Carboxyethyl)benzoic acid | 1.0 | Methanol | Reflux | 4 - 6 | 90 - 95 |
| Sulfuric Acid (catalyst) | 0.02 | Methanol | Reflux | 4 - 6 | - |
Table 2: Reagents and Reaction Conditions for the Dieckmann Condensation
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethyl 2-(2-methoxycarbonylethyl)benzoate | 1.0 | Toluene | Reflux | 2 - 4 | 80 - 85 |
| Sodium Methoxide | 1.1 | Toluene | Reflux | 2 - 4 | - |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol [2] |
| Appearance | White to yellow crystalline powder |
| Melting Point | 65-68 °C |
| Boiling Point | 145-150 °C at 1 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.05 (d, 1H), 7.50 (t, 1H), 7.32 (t, 1H), 7.25 (d, 1H), 3.75 (s, 3H), 3.60 (t, 1H), 3.00 (t, 2H), 2.45 (q, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 195.5, 169.0, 144.0, 134.0, 132.5, 128.5, 127.0, 126.5, 55.0, 52.0, 29.0, 25.0 |
| IR (KBr, cm⁻¹) | 2950, 1735, 1680, 1600, 1450, 1220 |
| MS (EI, m/z) | 204 (M⁺), 173, 145, 115 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis from starting materials to the final purified product.
Caption: Logical workflow of the two-step synthesis.
Signaling Pathway Relevance
The α-tetralone scaffold, present in the synthesized molecule, is a key pharmacophore in compounds that interact with various biological targets. For instance, derivatives of this scaffold have been shown to be potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Caption: Potential interaction of α-tetralone derivatives with MAO.
Conclusion
The protocols described provide a comprehensive guide for the scale-up synthesis of this compound. The two-step approach is robust and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The provided data and workflows are intended to facilitate the efficient and reproducible production of this valuable pharmaceutical intermediate.
References
Application Notes and Protocols for Minimizing Epimerization of Chiral β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-keto esters are valuable synthetic intermediates in the pharmaceutical and fine chemical industries due to their versatile functionality. However, the stereochemical integrity of these molecules is highly sensitive to the reaction and work-up conditions. The acidic nature of the α-proton makes them susceptible to enolization, which can lead to racemization or epimerization, compromising the enantiopurity of the final product. This document provides detailed application notes and experimental protocols for work-up procedures designed to minimize or prevent the epimerization of chiral β-keto esters.
The primary cause of epimerization in β-keto esters is the deprotonation of the α-carbon, which is facilitated by basic conditions. Even neutral pH can be sufficient to cause epimerization in some cases. The resulting enolate is planar and achiral at the α-position; subsequent reprotonation can occur from either face, leading to a loss of stereochemical information. Therefore, work-up procedures must be carefully designed to avoid conditions that promote enolate formation.
Key Principles for Minimizing Epimerization
Successful retention of stereochemical purity during the work-up of chiral β-keto esters hinges on three main principles:
-
pH Control: Maintaining a mildly acidic environment is the most critical factor. Protic acids quench any anionic intermediates and suppress the formation of enolates by keeping the α-carbon protonated.
-
Temperature Control: Lower temperatures decrease the rate of all chemical reactions, including the undesirable epimerization process. Performing quenching and extraction steps at reduced temperatures is highly recommended.
-
Minimizing Exposure to Protic Solvents and Bases: While aqueous work-ups are common, prolonged exposure to water, especially at neutral or basic pH, can facilitate epimerization. Anhydrous work-up conditions should be considered when possible. The use of any basic reagents during work-up must be strictly avoided.
Data Presentation: Comparison of Work-up Strategies
The following table summarizes various work-up strategies and their effectiveness in preserving the stereochemical integrity of chiral β-keto esters.
| Work-up Strategy | Key Parameters | Expected Outcome for Epimerization | Notes |
| Mild Acidic Quench & Extraction | Quench with dilute aq. acid (e.g., 1M HCl, NH4Cl) at 0°C. | Minimal Epimerization. Rapid protonation of any enolate and prevention of further base-catalyzed epimerization. | This is the most common and generally effective method. The choice of acid and its concentration should be optimized for the specific substrate to avoid acid-catalyzed decomposition. |
| Low-Temperature Anhydrous Work-up | Quench with an acidic solution in an organic solvent at low temperature (e.g., -78°C). Filtration of solids. | Very Low to No Epimerization. Avoids aqueous conditions entirely and maintains a low temperature throughout the process.[1] | Ideal for highly sensitive substrates. Requires careful handling to maintain anhydrous conditions. |
| Silica Gel Filtration | Direct filtration of the crude reaction mixture through a plug of silica gel. | Minimal Epimerization. The slightly acidic nature of silica gel can help maintain a non-basic environment. | Useful for removing solid reagents and catalysts under non-aqueous conditions. May not be suitable for all substrates due to potential adsorption on silica. |
| Solvent-Free Work-up with Heterogeneous Acid Catalyst | Use of a solid-supported acid catalyst (e.g., silica-supported boric acid) that can be filtered off. | Minimal Epimerization. Simplifies the work-up and avoids aqueous extraction.[2] | The catalyst must be readily separable from the reaction mixture.[2] |
Experimental Protocols
Protocol 1: Standard Mild Acidic Quench and Extraction
This protocol is a general and robust method suitable for most chiral β-keto esters.
Materials:
-
Crude reaction mixture containing the chiral β-keto ester.
-
Pre-chilled (0°C) 1 M aqueous HCl solution.
-
Extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Rotary evaporator.
Procedure:
-
Cool the crude reaction mixture to 0°C in an ice-water bath.
-
Slowly add the pre-chilled 1 M HCl solution to the stirred reaction mixture until the pH of the aqueous phase is between 3 and 4. Monitor the pH using pH paper or a calibrated pH meter.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
Analyze the enantiomeric or diastereomeric excess of the crude product using a suitable chiral chromatography method (e.g., HPLC or GC).
Protocol 2: Low-Temperature Anhydrous Work-up
This protocol is designed for highly sensitive chiral β-keto esters that are prone to epimerization even under mildly acidic aqueous conditions.
Materials:
-
Crude reaction mixture.
-
Anhydrous quenching agent (e.g., a solution of acetic acid in dry THF).
-
Anhydrous organic solvent for extraction/dilution (e.g., diethyl ether, dichloromethane).
-
Inert gas atmosphere (e.g., nitrogen or argon).
-
Filtration apparatus (e.g., Buchner funnel or cannula filtration setup).
-
Rotary evaporator.
Procedure:
-
Cool the crude reaction mixture to the reaction temperature or lower (e.g., -78°C) under an inert atmosphere.
-
Slowly add the anhydrous quenching solution to the stirred reaction mixture.
-
Allow the mixture to warm slowly to room temperature.
-
If solid byproducts have formed, filter the mixture through a pad of Celite or silica gel, washing with the anhydrous organic solvent.
-
If no solids are present, directly concentrate the reaction mixture under reduced pressure at a low temperature.
-
If necessary, perform further purification by column chromatography using a non-polar eluent system to minimize contact time with the stationary phase.
-
Analyze the enantiomeric or diastereomeric excess of the product.
Mandatory Visualizations
Logical Workflow for Selecting a Work-up Procedure
Caption: Decision tree for selecting an appropriate work-up procedure.
Signaling Pathway of Epimerization
Caption: Mechanism of base-catalyzed epimerization of a chiral β-keto ester.
References
Application Notes and Protocols for the Enantioselective Reduction of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals and other biologically active molecules. Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a cyclic β-keto ester, is a valuable precursor for the synthesis of compounds with potential anti-inflammatory and analgesic properties, as well as for drug candidates targeting central nervous system disorders. The stereochemistry of the resulting hydroxyl group is critical for biological activity, making the development of efficient and highly selective reduction methods a key focus.
This document provides detailed application notes and protocols for the enantioselective reduction of this compound, primarily focusing on transition metal-catalyzed asymmetric hydrogenation.
Catalytic Systems for Asymmetric Reduction
The most successful and widely employed methods for the enantioselective reduction of β-keto esters involve homogeneous asymmetric hydrogenation using chiral transition metal complexes. Ruthenium-based catalysts, in particular, have demonstrated exceptional efficiency and enantioselectivity.
Ruthenium-Diphosphine Catalysts:
Pioneered by Noyori and his co-workers, ruthenium(II) complexes bearing chiral bisphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the hydrogenation of functionalized ketones like β-keto esters.[1] These catalysts can be prepared in situ from ruthenium precursors such as [RuCl2(p-cymene)]2 or Ru(OAc)2[(R)-BINAP]. The choice of the BINAP enantiomer ((R)- or (S)-) dictates the absolute configuration of the product alcohol.
Other notable chiral diphosphine ligands that have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters include:
-
P-Phos: A chiral dipyridylphosphine ligand that has shown high conversions and excellent enantioselectivities in ionic liquids.
-
Solphos: A modular atropisomeric biaryl ligand that has achieved 95–99% ee in the hydrogenation of various β-ketoesters.[2]
-
H8-BINAP: A derivative of BINAP that can lead to higher enantioselectivities in the hydrogenation of unsaturated carboxylic acids.
Other Catalytic Systems:
While ruthenium-based catalysts are predominant, other systems have also been explored for the enantioselective reduction of ketones:
-
Asymmetric Transfer Hydrogenation: Noyori-Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are effective for the transfer hydrogenation of ketones using a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.
-
Biocatalysis: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain oxidoreductases that can reduce β-keto esters with moderate to high enantioselectivity.[3]
Data Presentation: Performance of Catalytic Systems in the Reduction of β-Keto Esters
The following table summarizes representative data for the enantioselective reduction of various β-keto esters using different catalytic systems. While specific data for this compound is not extensively published, these results for analogous substrates provide a strong indication of the expected performance.
| Catalyst System | Substrate | Solvent | H2 Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Ru(OAc)2/(S)-BINAP | Methyl acetoacetate | Methanol | 100 | 25 | >99 | 99 (R) | Noyori et al. |
| [RuI2(p-cymene)]2 / Solphos | Various β-ketoesters | Methanol | 50 | 50 | 95-99 | 95-99 | Kesselgruber et al.[2] |
| Ru/P-Phos in [bmim][BF4] | Ethyl benzoylacetate | Ionic Liquid | 50 | 50 | >99 | 98.5 (R) | |
| Baker's Yeast | Ethyl acetoacetate | Water/Sucrose | N/A | 30-35 | 60-80 | >95 (S) | [3] |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 1,3-Cyclopentanedione | Isopropanol | N/A | RT | 81 | 93 (S) |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Pre-formed Ru(OAc)2(chiral-BINAP) Catalyst
This protocol is a general procedure for the enantioselective reduction of this compound using a well-defined ruthenium catalyst.
Materials:
-
This compound
-
Ru(OAc)2[(R)-BINAP] or Ru(OAc)2[(S)-BINAP] (catalyst)
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Loading: In a glovebox, add Ru(OAc)2[(R)-BINAP] (e.g., substrate-to-catalyst ratio of 1000:1) to a glass liner containing a magnetic stir bar for the autoclave.
-
Substrate Addition: Dissolve this compound (e.g., 1 mmol) in anhydrous, degassed methanol (e.g., 5 mL) and add the solution to the glass liner.
-
Reaction Setup: Seal the glass liner inside the high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50-100 atm) with hydrogen.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours, monitor by TLC or GC for completion).
-
Work-up: After the reaction is complete, carefully vent the autoclave. Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: In Situ Preparation of the Ruthenium Catalyst for Asymmetric Hydrogenation
This protocol describes the generation of the active catalyst within the reaction vessel, which can be more convenient.
Materials:
-
This compound
-
[RuCl2(p-cymene)]2 (ruthenium precursor)
-
(R)-BINAP or (S)-BINAP (ligand)
-
Anhydrous, degassed ethanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, add [RuCl2(p-cymene)]2 and the chiral BINAP ligand (in a 1:2.2 Ru:ligand molar ratio) to a glass liner for the autoclave.
-
Solvent and Substrate Addition: Add anhydrous, degassed ethanol (e.g., 5 mL) to the liner, followed by the addition of this compound (e.g., 1 mmol).
-
Reaction Setup and Hydrogenation: Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 50 °C) until the reaction is complete.
-
Work-up and Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 1.
Visualizations
Caption: General workflow for asymmetric hydrogenation.
References
- 1. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Alternative Synthesis of Functionalized Tetralones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for modern, alternative synthetic routes to functionalized tetralones. The tetralone scaffold is a crucial structural motif in a variety of natural products and pharmacologically active compounds, making efficient and versatile synthetic access a key focus in medicinal and organic chemistry. The following sections detail innovative methods that offer advantages over classical approaches, such as Friedel-Crafts acylation, by providing milder conditions, improved functional group tolerance, and novel pathways for substitution.
Metal-Free Cascade Reductive Friedel-Crafts Alkylation/Cyclization
This method provides a one-pot, metal-free synthesis of tetralones from 4-aryl-4-oxobutanoic acids and various arene nucleophiles. The reaction proceeds via an acid-catalyzed, silane-mediated reduction of the ketone, followed by an intramolecular Friedel-Crafts cyclization. This approach is notable for its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2][3]
General Reaction Scheme
Caption: General scheme for the cascade reductive Friedel-Crafts reaction.
Data Summary: Substrate Scope
The following table summarizes the yields for the synthesis of various tetralone derivatives using this cascade reaction.
| Entry | 4-Oxo-4-arylbutanoic Acid (R1) | Arene Nucleophile (R2) | Product | Yield (%) |
| 1 | Phenyl | 2,6-Dimethylphenol | 4-(3,5-Dimethyl-4-hydroxyphenyl)-... | 85 |
| 2 | 4-Methoxyphenyl | 2,6-Dimethylphenol | 4-(4-Hydroxyphenyl)-7-methoxy-... | 82 |
| 3 | 4-Chlorophenyl | 2,6-Dimethylphenol | 4-(4-Hydroxyphenyl)-7-chloro-... | 78 |
| 4 | Phenyl | p-Xylene | 6,7-Dimethyl-4-phenyl-... | 70 |
| 5 | Phenyl | Toluene | 6-Methyl-4-phenyl-... | 65 |
| 6 | Phenyl | Benzene | 4-Phenyl-... | 60 |
| 7 | 3,4-Dichlorophenyl | Benzene | 6,7-Dichloro-4-phenyl-... | 72 |
Reaction Conditions: 4-oxo-4-arylbutanoic acid (0.3 mmol), arene (1.1-1.2 equiv.), Et3SiH (2.0 equiv.), TfOH (10 mol%), in HFIP (0.5 mL) for 12-20 h.[2][3]
Experimental Protocol: Synthesis of 4-(3,5-dimethyl-4-hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Caption: Experimental workflow for the cascade reductive cyclization.
-
Reaction Setup: To a flame-dried screw-cap vial, add 4-oxo-4-phenylbutanoic acid (53.4 mg, 0.3 mmol, 1.0 equiv.) and 2,6-dimethylphenol (43.9 mg, 0.36 mmol, 1.2 equiv.).
-
Reagent Addition: Add hexafluoroisopropanol (HFIP, 0.5 mL), followed by triethylsilane (Et3SiH, 96 µL, 0.6 mmol, 2.0 equiv.). Finally, add trifluoromethanesulfonic acid (TfOH, 2.6 µL, 0.03 mmol, 10 mol%).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetralone product.
Intramolecular Hydroacylation of ortho-Allylbenzaldehydes
Intramolecular hydroacylation offers a direct, atom-economical route to 1-tetralones from readily available ortho-allylbenzaldehydes. This transformation can be achieved either through photolytic induction or via transition-metal catalysis (e.g., Rhodium), providing pathways that operate under mild conditions.[4][5]
Photo-induced Hydroacylation
This catalyst- and additive-free method utilizes UV light (365 nm) to promote a 1,5-hydrogen atom transfer (HAT) followed by radical recombination, selectively forming the six-membered tetralone ring.[4] The reaction proceeds at ambient temperature, offering a green alternative to metal-catalyzed processes.
Caption: General scheme for photo-induced intramolecular hydroacylation.
Rhodium-Catalyzed Enantioselective Hydroacylation
For asymmetric synthesis, a cationic rhodium(I) catalyst with a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS) promotes a highly endo- and enantioselective hydroacylation.[5] This method generates chiral 1-tetralones in high yields and with excellent enantioselectivities, minimizing byproducts from competing isomerization pathways.
Caption: Rh-catalyzed enantioselective intramolecular hydroacylation.
Data Summary: Comparison of Hydroacylation Methods
| Entry | Substrate (R-group) | Method | Conditions | Yield (%) | ee (%) |
| 1 | H | Photo | 365 nm, MeCN, RT, 24h | 85 | N/A |
| 2 | 4-OMe | Photo | 365 nm, MeCN, RT, 24h | 78 | N/A |
| 3 | 4-CF3 | Photo | 365 nm, MeCN, RT, 24h | 65 | N/A |
| 4 | H | Rh-cat. | [Rh], (R)-DTBM-SEGPHOS, NaBArF, DCE, 80°C, 12h | 92 | 98 |
| 5 | 4-OMe | Rh-cat. | [Rh], (R)-DTBM-SEGPHOS, NaBArF, DCE, 80°C, 12h | 88 | 97 |
| 6 | 4-Cl | Rh-cat. | [Rh], (R)-DTBM-SEGPHOS, NaBArF, DCE, 80°C, 12h | 90 | 99 |
Experimental Protocol: Rh-Catalyzed Enantioselective Synthesis of 3,4-dihydronaphthalen-1(2H)-one
Caption: Workflow for Rh-catalyzed enantioselective hydroacylation.
-
Catalyst Preparation: Inside a nitrogen-filled glovebox, add [Rh(COD)Cl]₂ (2.5 mg, 0.005 mmol, 2.5 mol%), (R)-DTBM-SEGPHOS (13.5 mg, 0.011 mmol, 5.5 mol%), and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF, 10.6 mg, 0.012 mmol, 6.0 mol%) to a vial. Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve ortho-allylbenzaldehyde (29.2 mg, 0.2 mmol, 1.0 equiv.) in anhydrous DCE (1.0 mL).
-
Reaction: Add the substrate solution to the catalyst mixture. Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the reaction vial in a preheated oil bath at 80 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the chiral 1-tetralone. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- 1. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photo-hydroacylation: 1-tetralones from ortho-allylbenzaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Tetralone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues, particularly low reaction yields.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis, which is typically achieved through a Dieckmann condensation of a suitable diester precursor, such as dimethyl 2-(2-carbomethoxyethyl)phenylacetate.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Dieckmann condensation are often traced back to several key factors:
-
Suboptimal Base and Solvent System: The choice of base is critical. While traditional methods use sodium ethoxide in ethanol, this can lead to side reactions. Modern approaches often favor non-nucleophilic, sterically hindered bases like potassium tert-butoxide or sodium hydride in aprotic solvents such as THF or toluene. These combinations can minimize side reactions and improve yields.[1]
-
Presence of Moisture: The Dieckmann condensation is highly sensitive to water. Any moisture in the reagents or glassware can consume the strong base and hydrolyze the ester functionalities of both the starting material and the product, leading to significantly lower yields. It is crucial to use anhydrous solvents and properly dried glassware.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a reaction temperature that is too low, or an inadequate amount of base. A full equivalent of a strong base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.
-
Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, including intermolecular condensation (leading to polymers), and hydrolysis and subsequent decarboxylation of the β-keto ester product.
-
Product Isolation and Purification Issues: The desired product may be lost during the workup and purification steps. The β-keto ester can be sensitive to acidic or basic conditions, especially at elevated temperatures.
Q2: I suspect a side reaction is occurring. What are the common side products and how can I identify them?
The primary side reactions to consider are:
-
Intermolecular Condensation: Instead of cyclizing, two molecules of the starting diester can react with each other, leading to the formation of a dimeric or polymeric byproduct. This is more common when attempting to form larger rings (greater than 7 members), but can occur with 6-membered ring formation if reaction conditions are not optimal. These byproducts will have a significantly higher molecular weight than the desired product and can often be identified by mass spectrometry.
-
Hydrolysis and Decarboxylation: If water is present, the ester groups of the starting material or the β-keto ester product can be hydrolyzed to carboxylic acids. The resulting β-keto acid is prone to decarboxylation upon heating, leading to the formation of 1-tetralone as a significant impurity. This can be identified by GC-MS or NMR spectroscopy.
-
Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. If the product is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting diester. This is why a stoichiometric amount of a strong base is crucial for achieving a good yield.[2]
Q3: How do I choose the optimal base for my reaction?
The choice of base can significantly impact the yield. Here are some considerations:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often a good choice. It requires an aprotic solvent like THF or toluene.
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is also an excellent choice, particularly for minimizing side reactions. It is soluble in aprotic solvents like THF.
-
Sodium Ethoxide (NaOEt) in Ethanol: A more traditional choice. However, the ethoxide can act as a nucleophile, potentially leading to transesterification if your starting material is not an ethyl ester. Also, the protic solvent (ethanol) can sometimes participate in side reactions.
-
Dimsyl Ion in DMSO: This system has been reported to give higher reaction rates and yields compared to sodium in toluene for some Dieckmann cyclizations, as the polar aprotic solvent DMSO can stabilize the intermediate enolate.[1]
Q4: What is the best way to purify the final product?
The product, a β-keto ester, can be sensitive to harsh purification conditions.
-
Aqueous Workup: The reaction is typically quenched by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid, to neutralize the excess base and protonate the enolate.
-
Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Distillation: For larger scales, vacuum distillation can be an effective purification method, as demonstrated in the detailed experimental protocol below.
Data Presentation
The choice of base is a critical parameter in the Dieckmann condensation. The following table summarizes the yields obtained for the cyclization of diethyl adipate into a five-membered ring using various bases. While this is a different substrate, the data illustrates the significant impact the base can have on the reaction outcome and can serve as a guide for selecting a base for the synthesis of the six-membered ring of this compound.
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Not Specified | 82 |
| Sodium Hydride (NaH) | Toluene | Reflux | Not Specified | 72 |
| Sodium Amide (NaNH₂) | Xylene | Reflux | Not Specified | 75 |
| Dimsyl Ion (in DMSO) | DMSO | Not Specified | Not Specified | Higher than Na/Toluene |
Note: Yields are for the cyclization of diethyl adipate and may vary for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a closely related compound, which serves as an excellent starting point for optimizing the synthesis of this compound.
Protocol 1: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate using Sodium Hydride
This procedure is adapted from a reliable Organic Syntheses protocol and typically provides a high yield.[1]
Materials:
-
60% Sodium hydride (NaH) in mineral oil
-
Anhydrous hexanes
-
Anhydrous dimethyl carbonate
-
β-Tetralone
-
1.0 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
An oven-dried 250-mL three-necked, round-bottomed flask equipped with a glass stopper, thermometer, rubber septum, a large magnetic stirring bar, and two venting needles is charged with 8.0 g (200 mmol) of 60% sodium hydride in mineral oil.
-
The sodium hydride is washed with three 30 mL portions of anhydrous hexanes using a syringe through the septum.
-
Anhydrous dimethyl carbonate (120 mL) is added, and the mixture is cooled to 5 °C with an ice bath.
-
β-Tetralone (13.3 mL, 100 mmol) is added via syringe over 20 minutes.
-
The resulting mixture is stirred for 1 hour at 5 °C. The ice bath is then removed, and the reaction is warmed to 23 °C and stirred for 12 hours.
-
The glass stopper is replaced with a reflux condenser, and the reaction flask is heated to reflux for 1 hour in an oil bath.
-
The mixture is cooled to room temperature, and 20 mL of water is added dropwise.
-
The mixture is poured into a 1-L separatory funnel containing 200 g of ice, followed by the slow addition of 250 mL of 1.0 M HCl.
-
The mixture is extracted with diethyl ether (3 x 100 mL).
-
The combined ethereal extracts are washed once with 150 mL of brine, dried over magnesium sulfate, filtered, and concentrated to give a red oil.
-
The oil is purified by vacuum distillation at 0.9 mm Hg. The product is collected between 138 and 141 °C as a pale yellow oil (yield: 83–87%).
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Reaction Pathway
This diagram illustrates the key steps in the Dieckmann condensation for the synthesis of the target molecule.
References
Technical Support Center: Dieckmann Condensation of Substituted Pimelates
Welcome to the technical support center for the Dieckmann condensation of substituted pimelates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the Dieckmann condensation of substituted pimelates.
Issue 1: Low or No Yield of the Desired Cyclic β-Keto Ester
Possible Causes and Solutions:
-
Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride) may have degraded due to moisture.
-
Solution: Use a fresh batch of base or test the activity of the current batch. When using sodium hydride, ensure the mineral oil is thoroughly washed away with a dry solvent like hexane under an inert atmosphere.
-
-
Insufficient Base: A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the product, the β-keto ester, which is more acidic than the starting ester.[1]
-
Solution: Use at least one full equivalent of the base. For reactions that are sluggish, using a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Presence of Moisture or Protic Solvents: Water or alcohols can quench the enolate intermediate and hydrolyze the ester starting material.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature is Too Low: While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature. For many Dieckmann condensations, refluxing in a suitable solvent like toluene or benzene is effective.[2]
-
-
Reverse Reaction (Cleavage with Ring Scission): If the product does not have an enolizable proton, the reaction can be reversible, leading to low yields.[3]
-
Solution: This is a substrate-dependent issue. If the desired product lacks an α-proton between the carbonyls, consider alternative synthetic routes.
-
Issue 2: Formation of a Mixture of Regioisomers with Unsymmetrically Substituted Pimelates
Possible Causes and Solutions:
-
Similar Acidity of α-Protons: When a pimelate is substituted at the β or γ-position, the α-protons on either side of the ester groups can have similar acidities, leading to the formation of two different enolates and consequently two different cyclic products. For example, the Dieckmann cyclization of diethyl 3-methylheptanedioate yields a mixture of two β-keto ester products.
-
Solution 1 (Steric Hindrance): Use a bulky, sterically hindered base like potassium tert-butoxide or lithium diisopropylamide (LDA). These bases will preferentially deprotonate the less sterically hindered α-proton, leading to higher regioselectivity.
-
Solution 2 (Thermodynamic vs. Kinetic Control):
-
Kinetic Control (less stable, faster-formed product): Use a strong, non-nucleophilic base like LDA at a low temperature (e.g., -78 °C) to favor the formation of the less substituted (kinetic) enolate.
-
Thermodynamic Control (more stable product): Use a protic solvent with a corresponding alkoxide base (e.g., sodium ethoxide in ethanol) at a higher temperature to allow for equilibration to the more stable, more substituted (thermodynamic) enolate.
-
-
Issue 3: Significant Formation of Intermolecular Condensation Products (Dimers/Polymers)
Possible Causes and Solutions:
-
High Concentration: At high concentrations, the enolate of one molecule is more likely to react with another molecule of the diester (intermolecularly) rather than with the other ester group within the same molecule (intramolecularly). This is particularly an issue when attempting to form rings larger than six members.[2]
-
Solution (High Dilution): Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the Dieckmann condensation of pimelates?
A1: The most common side product is the result of intermolecular condensation, leading to the formation of dimers or oligomers.[2] This occurs when the enolate of one pimelate molecule reacts with the ester group of another molecule instead of the other ester group on the same molecule.
Q2: How does the position of a substituent on the pimelate chain affect the reaction?
A2: The position of the substituent has a significant impact on the reaction outcome:
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α-Substitution: An alkyl group at the α-position can influence the acidity of the α-proton and introduce steric hindrance, potentially affecting the rate and regioselectivity of enolate formation.
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β-Substitution: A substituent at the β-position will lead to two possible constitutional isomers of the cyclic β-keto ester, depending on which α-carbon is deprotonated. The ratio of these products will depend on the relative acidities of the α-protons and the reaction conditions (base, temperature, solvent).
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γ-Substitution: A substituent at the γ-position will result in a single regioisomer of the cyclized product, as the two α-carbons are chemically equivalent. However, the substituent can still influence the overall rate and yield of the reaction due to steric and electronic effects.
Q3: Can hydrolysis and decarboxylation be significant side reactions?
A3: Yes, especially during the workup. The β-keto ester product can undergo hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate upon heating to yield a cyclic ketone.[4]
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To minimize this: Use a mild acidic workup (e.g., dilute acetic acid or ammonium chloride solution) at low temperatures. Avoid strong acids and high temperatures during workup and purification if the β-keto ester is the desired final product.
Q4: What is the role of the base in the Dieckmann condensation?
A4: The base serves two critical roles. First, it deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate. Second, after the cyclization and elimination of the alkoxide, the base deprotonates the acidic α-proton of the resulting β-keto ester. This final deprotonation is often the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[1]
Q5: Are there any alternatives to the Dieckmann condensation for preparing cyclic ketones?
A5: Yes, one related reaction is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction. It involves the base-catalyzed condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This method can be effective for the synthesis of larger rings where the Dieckmann condensation may be less efficient.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of the Dieckmann Condensation of a Hypothetical β-Substituted Pimelate
| Entry | Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Product A (%) (Kinetic) | Product B (%) (Thermodynamic) | Side Products (%) (Intermolecular) |
| 1 | Diethyl 3-methylpimelate | LDA (1.1) | THF | -78 | 85 | 10 | 5 |
| 2 | Diethyl 3-methylpimelate | NaOEt (1.1) | EtOH | 80 (reflux) | 25 | 70 | 5 |
| 3 | Diethyl 3-methylpimelate | KOBu (1.1) | t-BuOH | 82 (reflux) | 40 | 55 | 5 |
| 4 | Diethyl 3-methylpimelate | NaH (1.1) | Toluene | 110 (reflux) | 30 | 65 | 5 |
Note: The data in this table is illustrative and based on general principles of kinetic and thermodynamic control in enolate chemistry. Actual yields will vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Dieckmann Condensation of a Substituted Diethyl Pimelate under Thermodynamic Control
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Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
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Substrate Addition: Add the substituted diethyl pimelate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M aqueous HCl to neutralize the excess base and protonate the enolate.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for the Dieckmann Condensation of a Substituted Diethyl Pimelate under Kinetic Control
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Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 50 mL) to a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar.
-
Base Preparation: Cool the THF to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow addition of n-butyllithium (1.1 equivalents) to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.
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Substrate Addition: Add a solution of the substituted diethyl pimelate (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the LDA solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC analysis of quenched aliquots.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and follow steps 6 and 7 from Protocol 1.
Mandatory Visualization
Caption: Reaction pathways in the Dieckmann condensation of substituted pimelates.
References
optimizing base and solvent for Dieckmann cyclization of its precursor
Welcome to the technical support center for the Dieckmann Cyclization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during the optimization of this critical intramolecular condensation reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Dieckmann cyclization, offering potential causes and actionable solutions.
Question: Why is my Dieckmann cyclization yield low?
Potential Causes and Solutions:
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Inappropriate Base: The choice of base is critical. Sterically hindered bases may be required for substrates prone to intermolecular side reactions. The pKa of the base should be suitable to deprotonate the α-carbon of the ester without causing unwanted side reactions like saponification.
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Incorrect Solvent: The solvent must be aprotic and able to dissolve both the substrate and the base. Common choices include toluene, THF, and DMF. The solvent should be anhydrous, as water can quench the base and hydrolyze the ester.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition or side reactions. The optimal temperature should be determined empirically for each specific substrate.
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Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal time.
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Substrate Purity: Impurities in the starting diester can interfere with the reaction. Ensure the substrate is pure before starting the cyclization.
Question: My reaction is producing a significant amount of polymeric or intermolecular condensation products. What can I do?
Potential Causes and Solutions:
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High Concentration: Running the reaction at high concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Employing high-dilution conditions is a standard technique to minimize polymerization and intermolecular condensation.
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Incorrect Base Addition: Adding the substrate to the base (instead of the other way around) can help maintain a low concentration of the enolizable substrate, favoring the intramolecular pathway.
Question: The workup of my reaction is complicated by the formation of a stable enolate. How can I effectively quench the reaction and isolate my product?
Potential Causes and Solutions:
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Ineffective Quenching: The β-keto ester product is acidic and will be deprotonated by the strong base used in the reaction, forming a stable enolate. A careful acidic workup is required to protonate this enolate and allow for the extraction of the neutral product. A common method is to slowly add the reaction mixture to a cold, dilute acid solution (e.g., 1M HCl).
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate base for my Dieckmann cyclization?
The choice of base is crucial for a successful Dieckmann cyclization. Key factors to consider include the acidity of the α-protons of the diester and the steric hindrance around the reaction center. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium ethoxide (NaOEt). For substrates that are prone to intermolecular reactions, a sterically hindered base like potassium tert-butoxide may be preferred.
Q2: What is the role of the solvent in the Dieckmann cyclization?
The solvent must be aprotic and capable of dissolving the starting material and the base. Anhydrous conditions are essential as the presence of water can lead to hydrolysis of the ester and quenching of the base. Toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Q3: Can I use a protic solvent for the Dieckmann cyclization?
No, protic solvents such as alcohols or water should be avoided. They will react with the strong bases typically used in the Dieckmann cyclization, quenching the base and preventing the desired reaction from occurring.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Diethyl Adipate Cyclization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | Toluene | 80 | 2 | 85 |
| 2 | t-BuOK | THF | 65 | 4 | 82 |
| 3 | NaOEt | Ethanol | 78 | 6 | 60 |
| 4 | NaH | DMF | 80 | 2 | 88 |
Table 2: Comparison of Reaction Conditions for the Cyclization of a Substituted Diester
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | THF | -78 to rt | 12 | 75 |
| 2 | NaHMDS | Toluene | 0 to rt | 10 | 80 |
| 3 | KHMDS | THF | -78 to rt | 12 | 78 |
Experimental Protocols
General Procedure for the Dieckmann Cyclization of Diethyl Adipate using Sodium Hydride in Toluene
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Solvent Addition: Anhydrous toluene is added to the flask via a syringe.
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Washing (Optional): The sodium hydride can be washed with anhydrous hexanes to remove the mineral oil. The hexanes are then carefully removed via a cannula.
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Substrate Addition: Diethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium hydride at room temperature.
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Reaction: The reaction mixture is heated to 80 °C and stirred for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, the mixture is cooled to 0 °C, and the excess sodium hydride is cautiously quenched by the slow addition of ethanol, followed by a slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3).
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Workup: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-ethoxycarbonylcyclopentanone.
Visualizations
Caption: Experimental workflow for a typical Dieckmann cyclization reaction.
Caption: Troubleshooting logic for low yield in a Dieckmann cyclization.
Technical Support Center: Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved through a Dieckmann condensation of a suitable diester precursor, such as dimethyl 2-(2-phenylethyl)malonate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Base: The alkoxide or hydride base may have degraded due to exposure to moisture or air. | Use a fresh, unopened container of the base or titrate the base solution to determine its exact concentration before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Solvent: The presence of protic impurities (like water or alcohol) in an aprotic solvent can quench the base. | Use freshly distilled or anhydrous grade solvents. If using an alkoxide in its corresponding alcohol (e.g., sodium methoxide in methanol), ensure the alcohol is dry. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction time or temperature. | |
| Reverse Claisen Condensation: If the product has an enolizable proton, the reaction is driven forward. However, if conditions allow for the protonation of the intermediate enolate before the final acidic workup, the reverse reaction can occur.[1] | Ensure a full equivalent of a strong, non-nucleophilic base is used to completely deprotonate the resulting β-keto ester, driving the equilibrium towards the product.[2] The acidic workup should only be performed after the reaction is complete. | |
| Presence of Multiple Byproducts | Hydrolysis of Ester Groups: The presence of water can lead to the hydrolysis of the starting diester or the β-keto ester product, especially under basic conditions. | Ensure anhydrous conditions throughout the reaction. |
| Decarboxylation of the Product: The β-keto ester product can undergo decarboxylation (loss of the carbomethoxy group) upon prolonged heating or under acidic/basic conditions, yielding α-tetralone.[3] | Avoid excessive heating and prolonged exposure to strong acids or bases. The final acidic workup should be performed at low temperatures. | |
| Intermolecular Condensation (Dimerization): At high concentrations, an intermolecular Claisen condensation between two molecules of the starting diester can compete with the intramolecular Dieckmann condensation. | Use high-dilution techniques where the diester is added slowly to the base solution to favor the intramolecular reaction. | |
| Difficulty in Product Purification | Contamination with Starting Material: Incomplete reaction will leave unreacted diester. | Optimize reaction conditions (time, temperature, base equivalence) to ensure complete conversion of the starting material. Column chromatography can be used to separate the product from the starting material. |
| Contamination with α-tetralone: Decarboxylation of the product leads to α-tetralone as an impurity. | Purification can be achieved by careful column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the intramolecular Claisen condensation, also known as the Dieckmann condensation. This reaction involves the cyclization of a diester, such as dimethyl 2-(2-phenylethyl)malonate, in the presence of a strong base to form the desired β-keto ester.[2][4]
Q2: Which base is most suitable for this Dieckmann condensation?
A2: Strong, non-nucleophilic bases are preferred to minimize side reactions. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent are commonly used.[1] The choice of base can influence the reaction rate and byproduct profile.
Q3: Why is an acidic workup necessary at the end of the reaction?
A3: The Dieckmann condensation is driven to completion by the deprotonation of the resulting β-keto ester by the strong base. This forms a stable enolate. The acidic workup is necessary to protonate this enolate and yield the final neutral product.[2]
Q4: Can this molecule undergo tautomerization?
A4: Yes, as a β-keto ester, this compound can exist in equilibrium with its enol tautomer. The keto form is generally more stable.
Q5: What are the key safety precautions to take during this synthesis?
A5: The bases used (e.g., sodium hydride, sodium ethoxide) are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere. The solvents are often flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Data Presentation
The following table summarizes the potential byproducts in the synthesis of this compound. The quantitative data is illustrative and can vary significantly based on the specific reaction conditions.
| Compound | Structure | Formation Pathway | Typical Yield/Prevalence | Notes |
| This compound (Main Product) | ![]() | Dieckmann Condensation | 60-80% | The desired product. |
| α-Tetralone | ![]() | Decarboxylation of the main product | 5-15% | Favored by high temperatures and prolonged reaction times.[3] |
| Starting Diester (e.g., Dimethyl 2-(2-phenylethyl)malonate) | ![]() | Incomplete reaction | Variable | Can be minimized by optimizing reaction conditions. |
| Hydrolyzed Starting Material | ![]() | Hydrolysis of one or both ester groups of the starting diester | <5% | More prevalent if moisture is present. |
| Dimeric Byproduct | ![]() | Intermolecular Claisen condensation | <5% | Can be minimized by using high-dilution conditions. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via Dieckmann condensation is provided below.
Materials:
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Dimethyl 2-(2-phenylethyl)malonate
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Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
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Dry Methanol (for quenching)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction is to be carried out under an inert atmosphere.
-
Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous toluene.
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Addition of Diester: Dissolve dimethyl 2-(2-phenylethyl)malonate (1 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 1-2 hours.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (around 110°C for toluene) and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously add dry methanol dropwise to quench any unreacted sodium hydride.
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Acidification: Slowly add 1M HCl solution to the cooled reaction mixture with vigorous stirring until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthesis pathway and major byproduct formation routes.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
handling and stability of sodium ethoxide for Dieckmann condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium ethoxide in Dieckmann condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is sodium ethoxide and what is its role in the Dieckmann condensation?
A1: Sodium ethoxide (C₂H₅ONa or NaOEt) is the sodium salt of ethanol, a strong base commonly used in organic synthesis.[1][2] In the Dieckmann condensation, an intramolecular reaction of a diester, sodium ethoxide acts as a base to deprotonate the α-carbon of one of the ester groups.[3][4][5][6][7] This generates a nucleophilic enolate which then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester.[3][6][8] This reaction is particularly effective for creating stable 5- and 6-membered rings.[3][4][7][9][10]
Q2: How should I properly handle and store sodium ethoxide to ensure its stability and my safety?
A2: Sodium ethoxide is a flammable, corrosive, and moisture-sensitive solid.[11][12][13][14] It reacts violently with water and can self-heat or even catch fire upon exposure to moist air.[11][15][16][17] Therefore, strict handling and storage protocols are essential.
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Handling: Always handle sodium ethoxide in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) in a glove box.[12][13] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14] Avoid creating dust and ensure all equipment is properly grounded to prevent static discharge.[11][12][13]
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Storage: Store sodium ethoxide in a cool, dry, and well-ventilated place away from heat sources, open flames, and direct sunlight.[11][14][18] The container must be tightly sealed to prevent contact with moisture and carbon dioxide from the air.[1][14] It should be stored separately from incompatible materials such as acids, water, and chlorinated solvents.[12][13][16][17][19]
Q3: My solid sodium ethoxide has turned yellow or brown. Is it still usable?
A3: Pure sodium ethoxide is a white to pale yellow powder.[17][18][20] Over time, especially with exposure to air, it can darken, appearing yellow or even brown.[1][17][18] This discoloration indicates degradation. The primary degradation products upon exposure to moist air are sodium hydroxide (NaOH) and ethanol.[1][16] In the presence of carbon dioxide, it can also form sodium ethyl carbonate.[1] While slight discoloration may not render the reagent completely inactive, its effective concentration of ethoxide will be lower, and the presence of NaOH can lead to unwanted side reactions, such as hydrolysis of the ester starting material or product, ultimately causing irreproducibility and lower yields.[1][14] It is highly recommended to use fresh, white/pale-yellow sodium ethoxide for best results.
Q4: How can I assess the quality of my sodium ethoxide before an experiment?
A4: The most reliable method to determine the purity of sodium ethoxide is through titration. A simple acid-base titration can quantify the total basicity. To differentiate between sodium ethoxide and sodium hydroxide, a titration method that precipitates the carbonate and hydroxide can be employed, followed by titration of the soluble ethoxide. Commercial suppliers often provide an assay value on the certificate of analysis, which should be consulted.[21][22] For a qualitative assessment, its physical appearance is a key indicator; a free-flowing, white to pale-yellow powder is expected for high-purity reagent.[17][18][20]
Troubleshooting Guide
Problem: Low or No Yield in Dieckmann Condensation
A low or non-existent yield of the desired cyclic β-keto ester is a common issue. The following troubleshooting steps can help identify and resolve the problem.
| Potential Cause | Troubleshooting Action |
| Degraded Sodium Ethoxide | The most frequent cause. Sodium ethoxide readily degrades upon exposure to air and moisture, forming sodium hydroxide.[1][14] This reduces the concentration of the required base and introduces water, which can hydrolyze the ester. Use fresh, high-purity sodium ethoxide from a newly opened container or titrate your existing stock to determine its active concentration. |
| Presence of Water or Alcohol in the Reaction | The Dieckmann condensation is reversible.[9] The presence of ethanol (the leaving group) can push the equilibrium back towards the starting materials. Ensure all solvents and glassware are rigorously dried before use. If using sodium ethoxide in ethanol solution, ensure the ethanol is absolute. |
| Incorrect Stoichiometry | The reaction is driven to completion by the deprotonation of the product, the β-keto ester (pKa ~11), which is more acidic than ethanol (pKa ~16).[23] This final deprotonation step is essentially irreversible and requires a full equivalent of base. Ensure at least one full equivalent of active sodium ethoxide is used. |
| Inappropriate Reaction Temperature or Time | While some reactions proceed at room temperature, others may require heating (refluxing in a solvent like toluene) to overcome the activation energy.[24] Monitor the reaction by TLC or another appropriate analytical method to determine the optimal reaction time. |
| Steric Hindrance | Highly substituted diesters may react slowly or not at all due to steric hindrance. In such cases, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent might be more effective.[10][24] |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Action |
| Intermolecular Claisen Condensation | If the reaction concentration is too high, diester molecules can react with each other instead of intramolecularly. Run the reaction under high-dilution conditions to favor the intramolecular cyclization. |
| Transesterification | If the alcohol used as a solvent does not match the ester's alcohol group (e.g., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of products.[1][8] Always match the alkoxide base to the ester group (e.g., sodium ethoxide with ethyl esters).[8] |
| Hydrolysis of Ester | The presence of sodium hydroxide from degraded sodium ethoxide can cause saponification (hydrolysis) of the starting material or the product. Use high-purity sodium ethoxide and anhydrous conditions. |
Quantitative Data Summary
Table 1: Stability and Storage of Sodium Ethoxide
| Condition | Effect on Sodium Ethoxide | Recommendation |
| Exposure to Moist Air | Rapidly hydrolyzes to sodium hydroxide (NaOH) and ethanol.[1][14] | Store in tightly sealed containers under an inert atmosphere (e.g., nitrogen).[12][13] |
| **Exposure to Dry Air (CO₂) ** | Slowly reacts with carbon dioxide to form sodium ethyl carbonate.[1] | Minimize exposure to air during handling. |
| Elevated Temperature | May accelerate decomposition. Self-heating can occur.[11] | Store in a cool place, away from heat sources.[11][14][18] |
| Presence of Water | Reacts violently and exothermically.[11][16][17][19][25] | Use only under strictly anhydrous conditions. |
Table 2: Comparison of Bases for Dieckmann Condensation of Diethyl Adipate
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 82 | [24] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [24] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [24] |
Note: Yields are specific to the cited reaction and may vary with different substrates and conditions.[24]
Experimental Protocols
Protocol: Synthesis of 2-Ethoxycarbonylcyclopentanone via Dieckmann Condensation
This protocol describes the cyclization of diethyl adipate using sodium ethoxide.
Materials:
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Diethyl adipate
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Sodium ethoxide (high purity, ≥95%)
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Anhydrous toluene
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3 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
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Magnetic stirrer and heating mantle
Procedure:
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Setup: Assemble the glassware and flame-dry it under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen.
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Reagent Addition: To the flask, add anhydrous toluene. Then, carefully add sodium ethoxide (1.05 equivalents) to the solvent. Begin stirring the suspension.
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Substrate Addition: Add diethyl adipate (1.0 equivalent) dropwise to the stirred suspension at room temperature over 30 minutes.
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Reaction: Heat the reaction mixture to reflux. The mixture will typically become thick and then thin out as the reaction proceeds. Monitor the reaction progress using TLC.
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Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C in an ice bath.
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Quenching: Slowly and carefully add 3 M HCl to neutralize the reaction mixture until the pH is acidic (pH ~2-3).
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene or another suitable organic solvent (e.g., diethyl ether).
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Washing: Combine the organic layers and wash them sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield 2-ethoxycarbonylcyclopentanone.
Visualizations
Caption: Troubleshooting workflow for low-yield Dieckmann condensation reactions.
References
- 1. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lobachemie.com [lobachemie.com]
- 12. gelest.com [gelest.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. nbinno.com [nbinno.com]
- 15. reddit.com [reddit.com]
- 16. Sodium ethoxide CAS#: 141-52-6 [m.chemicalbook.com]
- 17. Page loading... [guidechem.com]
- 18. Storage environment requirements for solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 19. 141-52-6 CAS MSDS (Sodium ethoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. Sodium ethoxide | C2H5ONa | CID 2723922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
- 22. Sodium ethoxide, 96%, pure 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Liquid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
Technical Support Center: Synthesis of Methyl 1-oxo-1,2,3-4-tetrahydronaphthalene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
A1: The two most common and scalable methods for the synthesis of this compound are the Dieckmann condensation of a suitable diester and the Stobbe condensation of 1-tetralone with a dialkyl succinate followed by esterification and cyclization. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired impurity profile of the final product.
Q2: What are the most critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions, such as the Dieckmann and Stobbe condensations, require efficient heat dissipation to prevent runaway reactions and the formation of by-products.
-
Reagent Addition Rate: Slow and controlled addition of strong bases (e.g., sodium ethoxide, potassium tert-butoxide) is crucial to maintain temperature and minimize side reactions.
-
Mixing and Agitation: Homogeneous mixing is essential for consistent reaction progress and to avoid localized "hot spots" or high concentrations of reagents, which can lead to impurity formation.
-
Inert Atmosphere: The use of strong bases necessitates an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and carbon dioxide.
-
Work-up and Quenching: The quenching of the reaction mixture must be carefully controlled to avoid uncontrolled exotherms and to ensure the safe and efficient isolation of the product.
Q3: What are the common impurities encountered during the synthesis and how can they be minimized?
A3: Common impurities include by-products from side reactions such as self-condensation of the starting materials, Cannizzaro reactions of aldehydes (if used in the Stobbe pathway), and Michael additions.[1] To minimize these, it is important to maintain strict control over reaction temperature, stoichiometry, and the rate of reagent addition. Purification methods such as recrystallization or column chromatography may be necessary to remove these impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure all reagents are anhydrous and of high purity.- Verify the activity of the base.- Increase reaction time or temperature cautiously, monitoring for by-product formation. |
| Poor mixing at scale | - Use an appropriate reactor with efficient agitation.- Consider the use of a phase-transfer catalyst for heterogeneous reactions. | |
| Side reactions consuming starting materials | - Optimize the rate of addition of the base.- Maintain a lower reaction temperature to disfavor side reactions like self-condensation. | |
| High Levels of Impurities | Formation of by-products from side reactions | - Re-evaluate the stoichiometry of the reactants.- Use a less reactive base or a lower reaction temperature.- Improve the efficiency of the work-up and purification steps. |
| Decomposition of product during work-up | - Perform the work-up at a lower temperature.- Use a buffered aqueous solution for quenching to control the pH. | |
| Inconsistent Results Between Batches | Variability in raw material quality | - Implement stringent quality control checks for all starting materials.- Ensure consistent water content in solvents and reagents. |
| Poor process control | - Calibrate all monitoring equipment (thermometers, pressure gauges).- Develop and strictly follow a detailed Standard Operating Procedure (SOP). | |
| Difficulty with Product Isolation | Product is an oil or difficult to crystallize | - Screen different solvent systems for crystallization.- Consider converting the product to a solid derivative for easier handling and purification. |
| Emulsion formation during work-up | - Use a brine wash to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Solvent | Toluene | Toluene |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Base Equiv. | 1.2 | 1.1 |
| Temperature | 80°C | 75-80°C (controlled addition) |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 85% | 78% |
| Purity (crude) | 92% | 88% |
Table 2: Impact of Base on Stobbe Condensation Yield
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | 80 | 5 | 75 |
| Potassium tert-Butoxide | 60 | 4 | 82 |
| Sodium Hydride | 25-50 | 8 | 70 |
Experimental Protocols
Protocol 1: Scalable Dieckmann Condensation
This protocol describes a scalable procedure for the synthesis of this compound via an intramolecular Dieckmann condensation.
Materials:
-
Dimethyl 2-(2-phenylethyl)malonate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid, 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Charge a suitably sized, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with anhydrous toluene.
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide to the toluene with stirring.
-
Substrate Addition: Slowly add a solution of dimethyl 2-(2-phenylethyl)malonate in anhydrous toluene to the stirred suspension of sodium ethoxide at a rate that maintains the internal temperature below 30°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80°C and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M hydrochloric acid until the pH of the aqueous layer is between 5 and 6.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Diagram 1: Synthetic Workflow for Dieckmann Condensation
Caption: Workflow for the Dieckmann condensation synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate from a reaction mixture.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | The polarity of the solvent system may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. --- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal mobile phase for separation. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. --- Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) and then drying it before use. --- Alternatively, use a different stationary phase such as alumina (neutral or basic). |
| Co-elution with Impurities | An impurity may have a similar polarity to the desired product, making separation difficult. --- Employ a shallow gradient during column chromatography to improve separation. --- If co-elution persists, consider an alternative purification method such as recrystallization or fractional distillation under reduced pressure. |
| Incomplete Elution | The product may still be retained on the column. --- After the main fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted. Check the eluate by TLC. |
Issue 2: Product is an Oil Instead of a Solid After Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Residual Solvent | Residual solvent from the purification process can prevent the product from solidifying. --- Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities | Impurities can act as a colligative property, lowering the melting point and preventing crystallization. --- Re-purify the product using a different method. For example, if column chromatography was used initially, try recrystallization. |
| Product is Polymorphic or a Low-Melting Solid | The compound may exist in different crystalline forms or have a melting point close to room temperature. --- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. --- Cool the sample in an ice bath or refrigerator. |
Issue 3: Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Formation of Chromophoric Byproducts | Side reactions or degradation can lead to the formation of colored impurities. --- Treat a solution of the crude product with activated charcoal. Add a small amount of activated charcoal to a solution of the product, heat gently, and then filter through a pad of celite. Be aware that this may reduce the overall yield. |
| Air Oxidation | The product or impurities may be susceptible to air oxidation, leading to color formation. --- Conduct the purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding diester in a Dieckmann condensation or the ketone/aldehyde and succinic ester in a Stobbe condensation. Other potential impurities are byproducts from side reactions, such as self-condensation products or hydrolysis of the ester.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.
Q3: What is a suitable solvent for recrystallization?
A3: For a moderately polar compound like this compound, you can try recrystallization from a single solvent like methanol or ethanol, or a two-solvent system such as ethyl acetate/hexane or dichloromethane/hexane. The ideal solvent will dissolve the compound when hot but not when cold.
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. You will need to perform this under reduced pressure to avoid decomposition at high temperatures. The exact temperature and pressure will need to be determined empirically.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol and may require optimization based on the specific impurities in your reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems of varying polarities (e.g., hexane:ethyl acetate ratios of 9:1, 4:1, 1:1).
-
Visualize the spots under UV light and/or by staining.
-
The optimal solvent system will show good separation between the desired product and impurities, with the product having an Rf value of ~0.25-0.35.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using either a wet or dry packing method.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial chromatography solvent or a more polar solvent that will be completely adsorbed by the silica gel.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
-
If a single solvent is not suitable, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | White to yellow or orange powder/crystal |
| Purity (typical) | >98.0% (by GC) |
Note: The appearance of the purified product can vary depending on residual impurities.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to Catalytic Activity in Dieckmann Condensation
The Dieckmann condensation, an intramolecular cyclization of a dicarboxylic acid ester to form a β-keto ester, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, impacting yield, reaction time, and the formation of side products. This guide provides a comparative analysis of various catalysts employed in the Dieckmann condensation, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific synthetic needs.
Performance of Common Bases in the Dieckmann Condensation of Diethyl Adipate
The cyclization of diethyl adipate to 2-carbethoxycyclopentanone is a classic benchmark for evaluating catalyst performance in the Dieckmann condensation. The following table summarizes the catalytic activity of several common bases in this transformation.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Not Specified | 82[1] |
| Sodium Hydride (NaH) | Toluene | Reflux | 20 | 72[1] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | Not Specified | 75[1] |
| Dimsyl Ion (in DMSO) | DMSO | Not Specified | Not Specified | Higher than Na/Toluene[1][2] |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | Not Specified | Not Specified | 82[3] |
Key Observations:
-
Sodium ethoxide remains a highly effective traditional base for the Dieckmann condensation, affording a high yield of the desired product.[1]
-
Sodium hydride , a non-alkoxide base, is also a viable option, though in the cited example, it resulted in a slightly lower yield compared to sodium ethoxide.[1] The specified reaction time of 20 hours provides a benchmark for comparison.[1]
-
Dimsyl ion in DMSO has been reported to provide significantly higher yields and faster reaction rates compared to the conventional sodium metal in toluene system.[2] While specific quantitative data for the diethyl adipate cyclization is not detailed in the comparative table, the qualitative improvement is noteworthy.
-
Potassium tert-butoxide demonstrates high efficiency, particularly in solvent-free conditions, offering a greener alternative with an excellent yield of 82%.[3] This bulky base can also be advantageous in minimizing side reactions when sensitive functional groups are present.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the Dieckmann condensation of diethyl adipate using sodium ethoxide and sodium hydride.
Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Toluene
Materials:
-
Diethyl adipate
-
Sodium ethoxide (98% concentrated)
-
Toluene
-
30% Hydrochloric acid (HCl)
Procedure:
-
In a flask equipped with a reflux condenser and a distillation apparatus, combine toluene, sodium ethoxide, and diethyl adipate.
-
Heat the mixture to reflux.
-
Continuously remove the ethanol generated during the reaction by distillation to drive the equilibrium towards product formation.
-
After the reaction is complete (monitored by a suitable technique such as TLC or GC), cool the mixture to 30°C.
-
Neutralize the reaction mixture with 30% hydrochloric acid.
-
Separate the organic phase from the aqueous phase.
-
The crude product in the organic phase can be further purified by distillation or chromatography.[1]
Protocol 2: Dieckmann Condensation using Sodium Hydride in Toluene
Materials:
-
Diester (e.g., diethyl adipate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry toluene
-
Dry methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diester in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride.
-
Carefully add a catalytic amount of dry methanol to initiate the reaction. Caution: Hydrogen gas is evolved.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 20 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product can be purified by flash column chromatography.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing the catalytic activity of different bases in the Dieckmann condensation.
References
A Comparative Guide to the Spectral Analysis of Impurities in the Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the identification and quantification of impurities in the synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The selection of an appropriate analytical method is crucial for ensuring the purity, safety, and efficacy of pharmaceutical intermediates. This document outlines the performance of key spectral analysis methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
The synthesis of this compound is typically achieved through a Dieckmann condensation of a diester like dimethyl adipate, followed by methylation. This process can lead to several impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. Effective analytical monitoring is therefore essential for process optimization and quality control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation of unknown impurities, or high-throughput screening. While specific comparative studies on this exact synthesis are limited in publicly available literature, this guide extrapolates from established analytical principles and data for similar compounds to provide a robust comparison.
Table 1: Comparison of Analytical Techniques for Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative analysis of known impurities, purity assessment. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation of unknown impurities, confirmation of product structure. |
| Sensitivity | Good (ng to µg range). | Very high (pg to ng range). | Lower sensitivity, requires higher concentration of analyte. |
| Selectivity | Good, dependent on column chemistry and mobile phase. | Very high, based on both chromatographic retention and mass fragmentation patterns. | Very high, provides unique structural fingerprint. |
| Sample Throughput | High. | Moderate to High. | Low. |
| Key Advantages | Robust, reliable for quantification, wide applicability. | Excellent for identifying unknown volatile impurities, high sensitivity. | Unambiguous structure determination. |
| Limitations | May require chromophores for sensitive detection, potential for co-elution. | Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds. | Insensitive for trace analysis, complex spectra for mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This method is suitable for the quantitative analysis of the main product and known non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Initial conditions: 30% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is ideal for identifying and quantifying volatile organic compounds.
-
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation:
-
For residual solvents, a headspace analysis is preferred. Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
For other volatile impurities, dissolve the sample in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful tool for the definitive identification of the main product and any unknown impurities present at sufficient concentration.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and elucidate complex structures.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the isolated impurity or the reaction mixture in approximately 0.7 mL of the deuterated solvent.
-
Mandatory Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Workflow for comprehensive impurity analysis.
reactivity comparison of methyl vs ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of organic synthesis and medicinal chemistry, the 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold is a valuable building block for the creation of complex molecular architectures and pharmacologically active agents. The choice between the methyl and ethyl esters of this scaffold can significantly influence reaction outcomes, yields, and purification strategies. This guide provides a detailed comparison of the reactivity of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its ethyl counterpart, supported by established chemical principles and representative experimental protocols.
At a Glance: Reactivity Comparison
The subtle difference in the ester group—methyl versus ethyl—imparts distinct chemical behaviors, primarily driven by steric hindrance and the nature of the alkoxy group as a leaving group. The following table summarizes the expected relative reactivity in key synthetic transformations.
| Reaction | This compound | Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Underlying Principles |
| Alkylation (C-alkylation at C2) | Generally more reactive | Generally less reactive | The enolate formation is similar for both. However, the subsequent S\textsubscript{N}2 reaction with an alkyl halide is sterically less hindered for the methyl ester, potentially leading to faster reaction rates and higher yields. |
| Hydrolysis (to the carboxylic acid) | Generally slower | Generally faster | Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate. The smaller methyl group offers less steric hindrance to the incoming nucleophile (water). However, in base-catalyzed hydrolysis (saponification), the ethyl ester may react slightly faster due to the ethyl group being a slightly better leaving group. Overall, the differences are often minor under standard conditions. |
| Krapcho Decarboxylation | Generally more reactive | Generally less reactive | This reaction proceeds via an S\textsubscript{N}2 attack of a nucleophile (e.g., halide ion) on the ester's alkyl group.[1] The methyl group is significantly more susceptible to S\textsubscript{N}2 attack than the ethyl group, leading to a more facile decarboxylation under milder conditions.[1] |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate esters. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Alkylation of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This procedure describes the C-alkylation at the C2 position of the tetralone ring.
Materials:
-
Methyl or Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Dissolve the 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate ester in anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Reactivity: The reaction with the methyl ester may proceed faster and could potentially give a higher yield compared to the ethyl ester due to reduced steric hindrance in the transition state of the S\textsubscript{N}2 reaction.
Protocol 2: Hydrolysis of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This protocol outlines the saponification of the ester to the corresponding carboxylic acid.
Materials:
-
Methyl or Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution (2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ester in ethanol in a round-bottom flask.
-
Add the 1 M NaOH solution to the flask.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Note on Reactivity: While both esters will undergo hydrolysis, the reaction time may vary slightly.
Protocol 3: Krapcho Decarboxylation of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This procedure describes the removal of the carboxylate group to yield 1-tetralone.
Materials:
-
Methyl or Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride (NaCl) (1.2 eq)
-
Water (2.0 eq)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the ester, DMSO, NaCl, and water.
-
Heat the mixture to 140-160 °C and stir vigorously.
-
Monitor the reaction by TLC. The evolution of gas (CO₂) should be observed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Note on Reactivity: The methyl ester is expected to undergo decarboxylation more readily and at a lower temperature than the ethyl ester due to the greater susceptibility of the methyl group to nucleophilic attack by the chloride ion.[1]
Visualizing the Comparison and Workflow
To better illustrate the conceptual framework of this comparison and the experimental process, the following diagrams are provided.
Caption: Logical flow of reactivity comparison.
Caption: A typical experimental workflow for alkylation.
References
Unraveling the Dieckmann Condensation: A Computational Chemistry Perspective
A Comparative Guide to the Theoretical Analysis of the Intramolecular Cyclization of Diesters
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. The Dieckmann condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of five- and six-membered cyclic β-keto esters, has been a subject of extensive study. This guide provides a comparative analysis of the reaction mechanism through the lens of computational chemistry, offering insights into the energetics and transition states that govern this important transformation.
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[1] The reaction is typically initiated by a base that deprotonates the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2] This intramolecular cyclization leads to the formation of a cyclic β-keto ester. The reaction is particularly effective for the formation of sterically favored five- and six-membered rings.
Mechanistic Insights from Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. While specific, in-depth computational studies exclusively focused on the Dieckmann condensation are not abundantly available in publicly accessible literature, the principles can be effectively understood through computational analyses of related intramolecular reactions like the aldol condensation. These studies provide a framework for understanding the key steps and energetic considerations of the Dieckmann pathway.
The Reaction Pathway: A Step-by-Step Energetic Overview
The generally accepted mechanism for the Dieckmann condensation, supported by computational modeling of analogous reactions, proceeds through the following key steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of one ester group to form a resonance-stabilized enolate. This initial step is crucial for initiating the cyclization.
-
Nucleophilic Attack (Cyclization): The enolate attacks the carbonyl carbon of the second ester group in an intramolecular fashion. This is typically the rate-determining step of the reaction.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to regenerate the carbonyl and form the cyclic β-keto ester.
-
Final Deprotonation (Driving Force): The newly formed β-keto ester, which is more acidic than the starting diester, is deprotonated by the alkoxide base. This final, essentially irreversible acid-base reaction is a significant driving force for the overall condensation.
-
Protonation: An acidic workup is required to protonate the final enolate and yield the neutral cyclic β-keto ester product.
Comparative Analysis of Computational Approaches
Various computational methods are employed to study reaction mechanisms. The choice of method and basis set can influence the accuracy of the calculated energies and geometries.
| Computational Method | Basis Set | Key Findings/Applications |
| Density Functional Theory (DFT) - B3LYP | 6-31G* or larger | Commonly used for geometry optimizations and frequency calculations to locate minima and transition states. Provides a good balance between accuracy and computational cost for organic reactions. |
| M06-2X Functional | 6-311+G(d,p) or similar | Often provides more accurate barrier heights and reaction energies for main-group chemistry compared to B3LYP. |
| Complete Basis Set (CBS) Methods (e.g., CBS-QB3) | - | High-accuracy methods used to obtain reliable single-point energies for stationary points found at a lower level of theory. |
| Solvation Models (e.g., PCM, SMD) | - | Applied to account for the effect of the solvent on the reaction energetics, which can be significant for reactions involving charged species. |
Experimental Protocols in Computational Chemistry
A typical computational workflow to analyze a reaction mechanism like the Dieckmann condensation involves the following steps:
-
Model System Selection: A representative diester, such as diethyl adipate for the formation of a five-membered ring, is chosen as the model system.
-
Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For minima (reactants, intermediates, products), all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the correct reactant and product.
-
Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of the solvent is incorporated using a continuum solvation model to provide a more realistic energy profile.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key stages of the Dieckmann condensation and a typical computational workflow.
Caption: The reaction mechanism of the Dieckmann condensation.
Caption: A typical workflow for computational analysis of a reaction mechanism.
Conclusion
Computational analysis provides invaluable insights into the mechanism of the Dieckmann condensation. By mapping the potential energy surface, identifying transition states, and calculating activation barriers, theoretical studies can complement experimental findings and guide the development of more efficient and selective synthetic methodologies. While a comprehensive, publicly available computational dataset specifically for the Dieckmann condensation is limited, the principles derived from related intramolecular reactions provide a robust framework for understanding its mechanistic intricacies. Future computational work in this area will undoubtedly continue to refine our understanding of this classic and synthetically useful reaction.
References
A Comparative Guide to Analytical Methods for Beta-Keto Ester Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of beta-keto esters is crucial due to their role as key intermediates in organic synthesis and their presence in biologically active molecules. However, the inherent keto-enol tautomerism of these compounds presents a significant analytical challenge, often leading to issues like peak broadening in chromatography and multiple signals in spectroscopy. This guide provides an objective comparison of common analytical methods for beta-keto ester quantification, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.
Comparison of Analytical Method Performance
The selection of an analytical method for beta-keto ester quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of the most common analytical techniques.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| ¹H NMR Spectroscopy | > 0.99 | 95 - 105% | < 2% | Analyte Dependent | Analyte Dependent | Excellent for structural elucidation and simultaneous quantification of keto and enol tautomers. Requires a relatively high concentration of the analyte. |
| HPLC-UV | > 0.999 | 98.5 - 101.3%[1] | < 1.0%[1] | ~0.1 µg/mL | ~0.5 µg/mL | Tautomerism can cause poor peak shape; method optimization is crucial to favor one form.[1] |
| GC-MS | > 0.99 | 90 - 110% | < 15% | Low femtomol range on column[2] | Analyte & Matrix Dependent | High sensitivity and selectivity. Derivatization may be necessary. Can potentially separate tautomers.[3] |
| UV-Vis Spectrophotometry | > 0.99 | 97.5 - 99.25%[4] | < 2% | ~0.02 µg/mL[4] | ~0.07 µg/mL[4] | Simple and cost-effective, but lacks selectivity. Best suited for pure samples or after a separation step. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific beta-keto esters and sample matrices.
¹H NMR Spectroscopy for Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous quantification of beta-keto esters, as it allows for the direct observation of both keto and enol forms in solution.[5]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature.[5]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
-
Phase the spectrum and perform baseline correction.[5]
-
Integrate the signals corresponding to specific protons of the beta-keto ester (for both keto and enol forms) and the internal standard.
-
Calculate the concentration of the beta-keto ester relative to the known concentration of the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of beta-keto esters. A key challenge is managing the keto-enol tautomerism to achieve sharp, symmetrical peaks.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typical.[1] The pH of the mobile phase can be adjusted to favor the keto form and improve peak shape.[1]
-
Flow Rate: A flow rate of 0.6-1.0 mL/min is generally used.[1]
-
Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) is important for reproducible results.[1]
-
Detection: UV detection is commonly performed at a wavelength where the beta-keto ester exhibits maximum absorbance (e.g., 290 nm).[1]
-
-
Sample Preparation:
-
Prepare a stock solution of the beta-keto ester in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the substance containing the beta-keto ester in the solvent and filtering through a 0.45 µm filter.
-
-
Validation Parameters:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) greater than 0.999 is desirable.[1]
-
Accuracy: Determine the recovery of a known amount of beta-keto ester spiked into a sample matrix. Recoveries between 98% and 102% are generally considered acceptable.[1]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should typically be less than 2%.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the quantification of volatile and semi-volatile beta-keto esters. Derivatization is often employed to improve chromatographic properties and fragmentation patterns.
Methodology:
-
Derivatization (if necessary):
-
For less volatile beta-keto esters or to stabilize the keto form, derivatization may be required. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5) is used for separation.[3]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: An oven temperature program is used to achieve optimal separation, starting at a lower temperature and ramping up to a higher temperature.
-
Injector: A split/splitless injector is commonly used.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification:
-
An internal standard is typically used for accurate quantification.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
UV-Vis Spectrophotometry
This method is simple and rapid but is generally less specific than chromatographic or NMR methods. It is most suitable for the analysis of relatively pure samples.
Methodology:
-
Solvent Selection: Choose a solvent in which the beta-keto ester is soluble and that does not absorb at the analytical wavelength.
-
Determination of λmax: Scan the UV-Vis spectrum of a solution of the beta-keto ester to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a series of standard solutions of the beta-keto ester of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) greater than 0.99.
-
-
Sample Analysis:
-
Prepare a solution of the sample of an appropriate concentration.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the beta-keto ester in the sample using the calibration curve.
-
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the development and validation of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
The Elusive Biological Profile of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives: A Guide to Related Compounds
The core structure, Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, serves as a versatile building block for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic properties, as well as for targeting central nervous system disorders and hormonal therapies.[1] However, a comprehensive head-to-head comparison of the biological activities of its direct derivatives is a notable gap in current research literature. This guide, therefore, draws parallels from broader studies on the tetralone and tetrahydronaphthalene frameworks to provide a useful, albeit indirect, comparative analysis.
Comparative Biological Activity
Extensive research has been conducted on various derivatives of the tetralone scaffold, revealing a spectrum of biological activities, most notably in the realms of anticancer and antimicrobial applications.
Anticancer Activity
Derivatives of the tetralin and tetralone backbone have demonstrated significant potential as anticancer agents. Studies have shown that the introduction of various heterocyclic moieties can lead to compounds with potent cytotoxic effects against several cancer cell lines.
For instance, certain tetralin-6-yl-pyrazoline derivatives have been evaluated for their in vitro antitumor activity. One notable compound, a 2,6-dihaloarylchalcone derivative, exhibited an IC50 value of 3.5 µg/mL against the HeLa (cervix) cell line and 4.5 µg/mL against the MCF-7 (breast) cell line.[2][3] Other related cyanopyridone and thioxopyridine derivatives also showed efficacy against the HeLa cell line with IC50 values ranging from 5.9 to 10.9 µg/mL.[2]
Furthermore, chalcone derivatives incorporating a tetralone ring have been synthesized and screened against a panel of 60 human cancer cell lines.[4] One such derivative demonstrated growth inhibition greater than 60% against a variety of cancers including leukemia, non-small-cell lung cancer, colon cancer, prostate cancer, and breast cancer.[4]
While these results are promising, it is important to note that these are complex derivatives and not direct substitutions on the this compound core. The data, however, strongly suggests that the tetralone scaffold is a viable starting point for the development of novel anticancer agents.
Table 1: Anticancer Activity of Selected Tetralin and Tetralone Derivatives
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| 2,6-Dihaloarylchalcone Derivative | HeLa | 3.5 | [2][3] |
| MCF-7 | 4.5 | [2][3] | |
| Cyanopyridone Derivatives | HeLa | 7.1 - 10.9 | [2] |
| Thioxopyridine Derivatives | HeLa | 5.9 - 8.1 | [2] |
Antimicrobial Activity
The tetralone scaffold has also been a foundation for the development of new antimicrobial agents. A series of novel aminoguanidine-tetralone derivatives have been synthesized and evaluated for their antibacterial activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.
Many of these compounds demonstrated significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL.[5] One of the most active compounds showed potent activity against both a reference strain of S. aureus and a methicillin-resistant S. aureus (MRSA) strain, with MIC values of 0.5 µg/mL and 1 µg/mL, respectively.[5]
These findings highlight the potential of tetralone derivatives to address the critical challenge of antimicrobial resistance. The aminoguanidinium moiety appears to be a key pharmacophore for antibacterial activity in this class of compounds.
Table 2: Antimicrobial Activity of Selected Aminoguanidine-Tetralone Derivatives
| Pathogen | MIC Range (µg/mL) | Reference |
| ESKAPE Pathogens | 0.5 - 32 | [5] |
| Staphylococcus aureus (ATCC 29213) | 0.5 | [5] |
| Methicillin-resistant S. aureus (MRSA-2) | 1 | [5] |
Experimental Protocols
To aid researchers in the evaluation of similar compounds, this section outlines the general methodologies for the key experiments cited.
Anticancer Activity (Cytotoxicity) Assay - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution:
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathways
While comprehensive signaling pathway analysis for this compound derivatives is limited, studies on related, more complex tetralone structures provide some clues. For instance, certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been shown to inhibit the phosphorylation of Akt, a key protein in cell survival and proliferation pathways. Furthermore, some tetralone-sulfonamide derivatives have been suggested to induce apoptosis in breast cancer cells through the modulation of BCL2 and Bax proteins, which are critical regulators of programmed cell death. A molecular docking study also pointed towards the potential of aminoguanidine-tetralone derivatives to target dihydrofolate reductase (DHFR) in S. aureus, an essential enzyme for bacterial survival.
Conceptual Signaling Relationship:
Caption: Potential signaling pathways modulated by tetralone derivatives.
Conclusion and Future Directions
The tetralone scaffold, including the this compound framework, holds considerable promise for the development of novel therapeutic agents. The available data on related compounds strongly suggest that derivatives of this core structure are likely to exhibit significant anticancer and antimicrobial activities.
However, to fully unlock the potential of this chemical class, future research should focus on the systematic synthesis and biological evaluation of a library of direct derivatives of this compound. Such studies would enable the establishment of clear structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates. Furthermore, in-depth investigations into the precise molecular mechanisms and signaling pathways affected by these compounds are crucial for their advancement through the drug discovery pipeline. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold. The tetralone core is a privileged structure in medicinal chemistry, serving as a foundational component for a variety of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a range of activities, including cytotoxic effects against cancer cells, making them promising candidates for further drug development.[2][3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms and workflows to aid in the rational design of novel therapeutics.
Data Presentation: Cytotoxic Activity of Tetralone Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference/Notes |
| Chalcone 3d (a (2-(pyridinyl)methylene)-1-tetralone derivative) | Leukemia (MOLT-4, SR) | >60% growth inhibition | --INVALID-LINK-- |
| Non-Small Cell Lung Cancer (NCI-H522) | >60% growth inhibition | " | |
| Colon Cancer (HCT-116) | >60% growth inhibition | " | |
| Prostate Cancer (DU-145) | >60% growth inhibition | " | |
| Breast Cancer (MCF7, MDA-MB-468) | >60% growth inhibition | " | |
| Chalcone 5c (a (2-(pyridinyl)methylene)-1-tetralone derivative) | Leukemia (CCRF-CEM, RPMI-8226, SR) | Active | " |
| Breast Cancer (MCF7) | Active | " | |
| Chalcone 5e (a (2-(pyridinyl)methylene)-1-tetralone derivative) | Leukemia (RPMI-8226, SR) | Active | " |
| Compound 3a (a tetralin-6-yl-pyrazoline derivative) | Cervix Carcinoma (HeLa) | 3.5 µg/mL | --INVALID-LINK-- |
| Breast Carcinoma (MCF7) | 4.5 µg/mL | " | |
| S-alkyl derivatives of 2-arylidene-1-tetralones | Hepatocellular carcinoma (HepG-2) | 2.86 - 13.14 µg/mL | --INVALID-LINK-- |
| Breast carcinoma (MCF-7) | 2.86 - 13.14 µg/mL | " | |
| Lung carcinoma (A-549) | 2.86 - 13.14 µg/mL | " |
Note: The data presented is for structurally related compounds and not a direct SAR study of this compound analogs. Direct comparison should be made with caution due to variations in the core structure and experimental conditions.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for a typical SAR study of novel tetralone analogs.
Caption: Postulated signaling pathway affected by cytotoxic tetralone analogs.
References
A Comparative Guide to the Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail different synthetic strategies, presenting quantitative data in a clear, tabular format for easy comparison, along with comprehensive experimental protocols and visual workflows.
Introduction
This compound is a valuable building block in medicinal chemistry due to its fused bicyclic structure and versatile functional groups. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide evaluates two primary synthetic approaches: the acylation of a tetralone and the Dieckmann condensation of a diester.
Comparison of Synthetic Protocols
The two primary methods for synthesizing the tetralone core with a carboxylate at the 2-position are the direct acylation of a pre-formed tetralone and the intramolecular cyclization of a linear diester via Dieckmann condensation. Below is a summary of the key performance indicators for each method.
| Parameter | Method A: Acylation of β-Tetralone | Method B: Dieckmann Condensation |
| Starting Materials | β-Tetralone, Dimethyl carbonate | Diethyl 2-(2-phenylethyl)malonate |
| Key Reagents | Sodium Hydride | Sodium Ethoxide |
| Solvent | Anhydrous Hexanes, Anhydrous Dimethyl Carbonate | Ethanol |
| Reaction Time | ~14 hours | Not specified in detail |
| Yield | 83-87% (for the 1-carboxy isomer)[1] | Typically good for 6-membered rings |
| Purity | High (distilled product) | Requires purification |
| Scalability | Demonstrated on a 100 mmol scale[1] | Generally scalable |
Experimental Protocols
Method A: Acylation of β-Tetralone (for the 1-carboxy isomer)
This protocol describes the synthesis of the closely related isomer, Methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, via the acylation of β-tetralone.[1] This method is presented as a viable strategy that could potentially be adapted for the synthesis of the 2-carboxy isomer.
Procedure:
-
An oven-dried 250-mL three-necked, round-bottomed flask is equipped with a glass stopper, thermometer, rubber septum, a large magnetic stirring bar, and two venting needles.
-
Charge the flask with 8.0 g (200 mmol) of 60% sodium hydride in mineral oil.
-
Wash the sodium hydride suspension with three 30 mL portions of anhydrous hexanes using a syringe through the septum.
-
Add 120 mL of anhydrous dimethyl carbonate and cool the mixture to 5 °C with an ice bath.[1]
-
Add 13.3 mL (100 mmol) of β-tetralone via syringe over 20 minutes.
-
Stir the resulting green/brown mixture for 1 hour at 5 °C, then warm to 23 °C and stir for 12 hours.
-
Fit the flask with a reflux condenser and heat to reflux for 1 hour in an oil bath.
-
Cool the mixture to room temperature and cautiously add 20 mL of water dropwise.
-
Pour the mixture into a 1-L separatory funnel containing 200 g of ice and slowly add 250 mL of 1.0 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the ethereal extracts, wash with 150 mL of brine, dry with magnesium sulfate, filter, and concentrate to yield a red oil.
-
Purify the oil by vacuum distillation (0.9 mm Hg, 138-141 °C) to obtain Methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate as a pale yellow oil (16.9 – 17.8 g, 83–87% yield).[1]
Method B: Dieckmann Condensation (Conceptual)
The Dieckmann condensation is a well-established method for the intramolecular cyclization of diesters to form β-keto esters. This approach can be applied to the synthesis of this compound.
Proposed Procedure:
-
Prepare the starting diester, for example, diethyl 2-(2-phenylethyl)malonate.
-
In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve the diester in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the diester solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the described synthetic protocols.
Caption: Workflow for the acylation of β-tetralone.
Caption: Conceptual workflow for the Dieckmann condensation.
Conclusion
Both the acylation of β-tetralone and the Dieckmann condensation represent viable pathways for the synthesis of this compound and its isomers. The acylation method, for which a detailed protocol for a close isomer is available, offers a high-yielding and scalable route. The Dieckmann condensation provides a classic and reliable alternative for the formation of the cyclic β-keto ester core. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution pattern required for the final product. Further optimization of the Dieckmann condensation protocol for this specific target molecule would be beneficial to provide a more direct comparison of reaction metrics.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute toxicity, oral | 3 | Danger | H301: Toxic if swallowed |
| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation |
A structurally similar compound, 1,2,3,4-Tetrahydronaphthalene, is noted as a combustible liquid that may be fatal if swallowed and enters airways, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects. It may also form explosive peroxides[2].
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this chemical, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Change gloves frequently and immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Use in a well-ventilated area | A chemical fume hood is required for all handling procedures. |
Operational and Handling Plan
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible and have been recently tested.
Safe Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly. Clear the work area of any unnecessary items.
-
Dispensing: Carefully dispense the chemical, avoiding splashes and the generation of aerosols.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames[2].
-
Peroxide Formation: This compound may form explosive peroxides[2]. Test for the presence of peroxides before distillation or if the container has been open for an extended period.
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable container for disposal. |
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Protect from light and air.
-
Store away from heat and sources of ignition[2].
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as the chemical itself.
-
Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life[3].
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

